Famphur
描述
This compound is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and an anthelminthic drug. It is functionally related to a 4-hydroxy-N,N-dimethylbenzenesulfonamide.
This compound is a synthetic organic thiophosphate compound and organothiophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact.
See also: this compound; Levamisole Resinate (component of).
Structure
3D Structure
属性
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISACBWYRJHSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO5PS2 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041966 | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB] | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000136 [mmHg] | |
| Record name | Famphur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS, Colorless crystalline powder | |
CAS No. |
52-85-7 | |
| Record name | FAMPHUR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Famphur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famphur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famphur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphorothioic acid, O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Famphur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[4-[(dimethylamino)sulphonyl]phenyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMPHUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOP4Z0O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52.5-53.5 °C | |
| Record name | FAMPHUR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
famphur chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famphur, a systemic organophosphate insecticide and avicide, is primarily utilized in veterinary medicine to control ectoparasites in livestock. As a cholinesterase inhibitor, its mechanism of action involves the irreversible phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside visualizations of its metabolic pathway and analytical workflows to support further research and development.
Chemical Structure and Identification
This compound is chemically designated as O-[4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate.[1] Its chemical structure and identification parameters are summarized below.
Table 1: Chemical Identification of this compound
| Parameter | Value |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide[2] |
| CAS Number | 52-85-7[2][3][4] |
| Molecular Formula | C₁₀H₁₆NO₅PS₂[2][4] |
| Molecular Weight | 325.34 g/mol [4][5] |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC[2] |
| InChI | InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3[2][4] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is a crystalline powder at room temperature.[2] Its key physicochemical properties are detailed in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 52.5–53.5 °C[5] |
| Boiling Point | 394.2 ± 52.0 °C (Predicted) |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) |
| Vapor Pressure | 1.36 x 10⁻⁶ mmHg |
| Water Solubility | Slightly soluble |
| LogP (Octanol-Water Partition Coefficient) | 2.23 |
Analytical Methodologies
The quantification of this compound in various matrices is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: Analysis of this compound in Honey
This protocol is adapted from a method for the analysis of residual this compound in honey.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to dissolve.
-
Adjust the pH of the sample solution to 7.0.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the honey solution onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the this compound with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-35 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): Quantifier ion: 218, Qualifier ions: 109, 125.
-
Caption: GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: Analysis of this compound in Biological Matrices (Representative)
This protocol is a representative method based on common practices for pesticide analysis in biological matrices like plasma or tissue homogenates.
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 min to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min.
-
Transfer the supernatant to a new tube and dilute with 1 mL of water.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge as described in the GC-MS protocol (Section 3.1.1).
-
Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% to 95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95% to 5% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (m/z) 326.1 -> Product ions (m/z) 125.1, 218.1.
-
This compound Oxon: Precursor ion (m/z) 310.1 -> Product ions (m/z) 109.1, 202.1.
-
-
Toxicology
This compound is classified as a highly toxic compound. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase.
Table 3: Acute Toxicity of this compound
| Species | Route | LD₅₀ |
| Rat (male) | Oral | 35 mg/kg[5] |
| Rat (female) | Oral | 62 mg/kg[5] |
| Mouse | Oral | 27 mg/kg |
Acetylcholinesterase Inhibition Assay
Experimental Protocol: Determination of IC₅₀
This protocol is based on the Ellman method for measuring AChE activity.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of different concentrations of this compound solution to the test wells. Add 20 µL of buffer to the control wells.
-
Add 10 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to all wells and incubate at 37°C for 15 min.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is the concentration of this compound that causes 50% inhibition of AChE activity, determined by non-linear regression analysis.
-
Caption: Workflow for IC₅₀ determination of AChE inhibition.
Metabolism and Environmental Fate
Metabolism
In mammals, this compound is primarily metabolized in the liver. The main metabolic pathways involve hydrolysis of the P-O-phenyl and P-O-methyl bonds, as well as oxidative desulfuration to its more toxic oxygen analog, this compound oxon, and N-demethylation.
Caption: Major metabolic pathways of this compound in mammals.
Environmental Fate
This compound's persistence in the environment is influenced by hydrolysis and photolysis.
Table 4: Environmental Fate of this compound
| Process | Condition | Half-life |
| Hydrolysis | Neutral (pH 7) | ~115 days |
| Basic (pH 9) | Significantly faster | |
| Photolysis | Aqueous solution | Subject to photodegradation |
Experimental Protocol: Hydrolysis Study (OECD 111)
-
Test System:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Maintain a constant temperature (e.g., 25°C or 50°C) in the dark.
-
-
Procedure:
-
Add a known concentration of this compound to each buffer solution.
-
At specified time intervals, collect aliquots from each solution.
-
Analyze the concentration of this compound in the aliquots using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Conclusion
This technical guide provides a comprehensive overview of the chemical and toxicological properties of this compound. The detailed methodologies for its analysis and the evaluation of its primary toxic effect offer a valuable resource for researchers in the fields of environmental science, toxicology, and drug development. The provided diagrams of its metabolic pathway and analytical workflows serve as a visual aid to understand the key processes associated with this compound. Further research is warranted to fully elucidate the environmental impact of its metabolites and to develop more sensitive and rapid detection methods.
References
- 1. PFAS Biotransformation Pathways: A Species Comparison Study | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Kinetic characterization for dilute sulfuric acid hydrolysis of timber varieties and switchgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sources, fate, and toxicity of chemical warfare agent degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
An In-Depth Technical Guide on the Mechanism of Action of Famphur on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Famphur, chemically known as O, O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate, is utilized primarily in veterinary medicine to control ectoparasites in livestock. Its efficacy as an insecticide is rooted in its ability to disrupt the normal functioning of the nervous system by inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions. The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of neurotoxic symptoms, ultimately leading to paralysis and death in target organisms.
Mechanism of Action
The mechanism of action of this compound on acetylcholinesterase is a multi-step process involving metabolic activation followed by enzyme inhibition.
Metabolic Activation: From this compound to Famoxon
This compound itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic conversion to the oxygen analog, famoxon (O, O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphate). This bioactivation process, known as oxidative desulfuration, is catalyzed by cytochrome P450 monooxygenases, predominantly in the liver of vertebrates and analogous enzyme systems in insects. The substitution of the sulfur atom with an oxygen atom in the phosphoryl group significantly increases the electrophilicity of the phosphorus atom, rendering famoxon a much more potent inhibitor of AChE. Other metabolites of this compound have been found to be significantly less toxic.
Figure 1: Metabolic activation of this compound to famoxon.
Acetylcholinesterase Inhibition by Famoxon
The active metabolite, famoxon, acts as an irreversible inhibitor of acetylcholinesterase. The inhibition process can be described by a two-step mechanism:
-
Reversible Binding: Famoxon initially binds reversibly to the active site of AChE, forming a Michaelis-like complex. The active site of AChE contains a catalytic triad of serine (Ser203), histidine (His447), and glutamate (Glu334).
-
Irreversible Phosphorylation: Following the initial binding, the phosphorus atom of famoxon is attacked by the hydroxyl group of the active site serine residue (Ser203). This results in the formation of a stable, covalent phosphoserine bond and the release of the leaving group, p-hydroxy-N,N-dimethylbenzenesulfonamide. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
The regeneration of the phosphorylated enzyme is extremely slow, rendering the inhibition essentially irreversible. This leads to the accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.
Figure 2: Signaling pathway of acetylcholinesterase inhibition by famoxon.
Quantitative Data
| Organophosphate (Active Form) | Enzyme Source | IC50 | Ki | Bimolecular Rate Constant (k_i) | Reference |
| Paraoxon | Human Erythrocyte AChE | - | - | 7.0 x 10^5 M⁻¹min⁻¹ | [1] |
| Chlorpyrifos-oxon | Human Erythrocyte AChE | - | - | 9.3 x 10^6 M⁻¹min⁻¹ | [1] |
| Dichlorvos | Human Plasma Cholinesterase | 1.0 x 10⁻⁷ M | - | - | [2] |
Experimental Protocols
The most common method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle:
This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like famoxon, the rate of acetylthiocholine hydrolysis decreases, leading to a reduced rate of color development.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
This compound and/or Famoxon (or other inhibitor) stock solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare working solutions of AChE, inhibitor, ATCI, and DTNB in phosphate buffer to the desired concentrations. The final concentration of the organic solvent used to dissolve the inhibitor should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
Blank: Add buffer, DTNB, and ATCI to the well.
-
Control (100% activity): Add buffer, AChE solution, DTNB, and the solvent used for the inhibitor.
-
Inhibitor Wells: Add buffer, AChE solution, DTNB, and the inhibitor solution at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, and inhibitor (or solvent for control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to all wells simultaneously (a multi-channel pipette is recommended) to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Further kinetic parameters like Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
-
Figure 3: Experimental workflow for the Ellman's assay.
Conclusion
This compound's mechanism of action on acetylcholinesterase is a classic example of organothiophosphate bioactivation and irreversible enzyme inhibition. The conversion of this compound to its oxygen analog, famoxon, is the critical step that confers high inhibitory potency. The subsequent phosphorylation of the active site serine of AChE by famoxon leads to a cascade of events culminating in neurotoxicity. While specific kinetic data for this compound and famoxon remain elusive in the readily available literature, the established principles of organophosphate toxicology and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to investigate and understand the intricate interactions of this and similar compounds with their biological targets. Further research is warranted to quantify the precise inhibitory kinetics of this compound and famoxon to refine risk assessments and facilitate the development of more targeted and effective interventions.
References
An In-depth Technical Guide to the Synthesis Pathway of Famphur Insecticide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the organophosphate insecticide Famphur. The synthesis commences with the sulfonation of phenol, followed by the formation of a key sulfonamide intermediate, and culminates in a condensation reaction to yield the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.
Proposed Synthesis Pathway
The synthesis of this compound, chemically known as O,O-dimethyl O-[p-(dimethylsulfamoyl)phenyl] phosphorothioate, can be achieved through a multi-step process. The core of this synthesis involves the preparation of two key intermediates: p-hydroxy-N,N-dimethylbenzenesulfonamide and O,O-dimethyl phosphorochloridothioate. These intermediates are then coupled to form the final this compound molecule.
Step 1: Synthesis of p-Phenolsulfonic Acid
The initial step involves the electrophilic aromatic substitution of phenol with sulfuric acid to produce p-phenolsulfonic acid. To favor the formation of the para isomer, the reaction is carried out at an elevated temperature.
Experimental Protocol:
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, 94 grams (1.0 mol) of molten phenol is added. To this, 104 grams (1.06 mol) of concentrated sulfuric acid (96-98%) is slowly added with continuous stirring. The reaction is exothermic, and the temperature should be carefully monitored. The mixture is then heated to 100-110°C in an oil bath and maintained at this temperature with stirring for 5-6 hours. During this period, water formed during the reaction and a small amount of unreacted phenol may distill off. Upon completion, the reaction mixture is cooled to room temperature, allowing the p-phenolsulfonic acid to solidify. The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Phenol, Concentrated Sulfuric Acid | [1] |
| Molar Ratio (Phenol:Sulfuric Acid) | 1 : 1.06 | [1] |
| Temperature | 100-110°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Typical Yield | ~95% | [1] |
Step 2: Synthesis of p-Hydroxy-N,N-dimethylbenzenesulfonamide
This step involves the conversion of p-phenolsulfonic acid to its corresponding sulfonyl chloride, followed by amination with dimethylamine.
Experimental Protocol:
Part A: Formation of p-Phenolsulfonyl Chloride
The dried p-phenolsulfonic acid (1.0 mol) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form p-phenolsulfonyl chloride. For example, the sulfonic acid is refluxed with an excess of thionyl chloride until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.
Part B: Amination with Dimethylamine
The crude p-phenolsulfonyl chloride is dissolved in a suitable inert solvent, such as diethyl ether or dichloromethane. The solution is cooled in an ice bath, and an excess of dimethylamine (as a solution in a suitable solvent or as a gas) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for several hours at a low temperature and then warmed to room temperature. The reaction mixture is then washed with dilute acid to remove excess dimethylamine and its hydrochloride salt, followed by a wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield p-hydroxy-N,N-dimethylbenzenesulfonamide.
| Parameter | Value | Reference |
| Reactants (Part A) | p-Phenolsulfonic Acid, Thionyl Chloride | |
| Reactants (Part B) | p-Phenolsulfonyl Chloride, Dimethylamine | |
| Solvent | Diethyl ether or Dichloromethane | |
| Temperature | 0°C to room temperature | |
| Work-up | Acid wash, water wash, brine wash |
Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate
This key reagent is synthesized in a multi-step process starting from phosphorus trichloride.
Experimental Protocol:
Part A: Synthesis of Thiophosphoryl Chloride (PSCl₃)
Phosphorus trichloride (PCl₃) is reacted with sulfur at an elevated temperature to yield thiophosphoryl chloride.
Part B: Synthesis of O-Methyl Phosphorodichloridothioate
The synthesized thiophosphoryl chloride is then reacted with methanol in a controlled manner to produce O-methyl phosphorodichloridothioate.
Part C: Synthesis of O,O-Dimethyl Phosphorochloridothioate
The O-methyl phosphorodichloridothioate is further reacted with "methyl lye" (a solution of sodium hydroxide in methanol) to yield the final product, O,O-dimethyl phosphorochloridothioate. This reaction is typically carried out in a solvent such as dichloromethane at a low temperature (-5 to 5°C). The yield for this step is reported to be in the range of 85-88% with a purity of 94-95%.
| Parameter | Value | Reference |
| Starting Materials | Phosphorus Trichloride, Sulfur, Methanol | |
| Key Intermediate | O-Methyl Phosphorodichloridothioate | |
| Final Reagent (Part C) | "Methyl Lye" (NaOH in Methanol) | |
| Solvent (Part C) | Dichloromethane | |
| Temperature (Part C) | -5 to 5°C | |
| Yield (Part C) | 85-88% | |
| Purity (Part C) | 94-95% |
Step 4: Synthesis of this compound
The final step is a condensation reaction between the two key intermediates, which proceeds via a mechanism analogous to the Williamson ether synthesis.[2][3][4]
Experimental Protocol:
p-Hydroxy-N,N-dimethylbenzenesulfonamide (1.0 mol) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. To this solution, a base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide. Subsequently, O,O-dimethyl phosphorochloridothioate (1.0-1.2 mol) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored for completion using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by a suitable method such as column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactants | p-Hydroxy-N,N-dimethylbenzenesulfonamide, O,O-Dimethyl Phosphorochloridothioate | |
| Base | Anhydrous Potassium Carbonate or Sodium Hydride | |
| Solvent | Acetone or Acetonitrile | [3] |
| Temperature | Reflux | |
| Reaction Type | Williamson Ether Synthesis (analogue) | [2][3][4] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the experimental process for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
The Definitive Guide to Famphur Metabolite Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famphur, a systemic organophosphate insecticide, is primarily utilized in veterinary medicine to control parasites in livestock. Understanding its metabolic fate is crucial for assessing its efficacy, potential toxicity, and ensuring food safety. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
This compound Metabolism: Pathways and Key Metabolites
The biotransformation of this compound in mammals proceeds through a series of well-defined metabolic pathways, primarily occurring in the liver. These pathways are designed to detoxify the parent compound and facilitate its excretion from the body. The principal metabolic reactions involved are oxidation, demethylation, hydrolysis, and conjugation.
Key Metabolic Pathways:
-
Oxidative Desulfuration: The initial and critical activation step involves the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O) by cytochrome P450 enzymes. This reaction converts this compound to its more potent and toxic oxygen analog, famoxon, which is a strong cholinesterase inhibitor.
-
Demethylation: this compound and famoxon can undergo N-demethylation, removing one or both methyl groups from the sulfamoyl nitrogen. This results in metabolites such as N-desmethyl this compound. O-demethylation at the methoxy groups attached to the phosphorus atom also occurs.
-
Hydrolysis: The ester linkage in this compound and its metabolites is susceptible to hydrolysis, cleaving the molecule and leading to the formation of phenolic derivatives, most notably p-(N,N-dimethylsulfamoyl)phenol.
-
Conjugation: The phenolic metabolites and demethylated products can undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their elimination from the body, mainly through urine.
Major Identified Metabolites:
-
Famoxon: The highly toxic oxygen analog of this compound.
-
N-desmethyl this compound: A product of N-demethylation.
-
O-desmethyl this compound: A product of O-demethylation.
-
O,N-bisdesmethyl this compound: A product of both O- and N-demethylation.
-
p-(N,N-dimethylsulfamoyl)phenol: A major hydrolysis product.
-
Glucuronide and Sulfate Conjugates: Formed from the phenolic and demethylated metabolites to facilitate excretion.[1][2]
Below is a diagram illustrating the primary metabolic pathways of this compound.
References
The Rise and Fall of a Workhorse: A Technical History of Famphur in Veterinary Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Famphur, a systemic organophosphorus insecticide, holds a significant place in the history of veterinary medicine. For several decades, it was a critical tool for controlling debilitating parasitic infestations in livestock, particularly cattle grubs. This technical guide provides a comprehensive overview of the history, mechanism of action, efficacy, and experimental evaluation of this compound, offering valuable insights for researchers and professionals in drug development. This compound, chemically known as O,O-dimethyl O-[p-(dimethylsulfamoyl)phenyl]phosphorothioate, was marketed under trade names such as Warbex® and Bo-Ana®.[1] Its utility stemmed from its systemic action, allowing for the control of internal larval stages of parasites, a significant advancement in veterinary ectoparasiticide treatment. This document will delve into the technical details of its application, the experimental protocols used to validate its efficacy, and the biochemical pathways it targets.
A Historical Overview of this compound
The development of systemic insecticides for animal health was a significant leap forward in veterinary medicine, moving beyond topical treatments to agents that could circulate within the host's body to target parasites.[2] this compound emerged during this era of innovation.
Timeline of Key Events:
-
1961: this compound is introduced commercially as a systemic insecticide for livestock.[3]
-
1968: A pour-on formulation of this compound (Warbex® 13.2%) receives its Federal EPA registration on May 9th.[4]
-
1970: The topical (pour-on) use of this compound is officially recommended for systemic control of cattle grubs and lice.[3]
-
1989: The EPA registration for the Warbex® 13.2% pour-on formulation is cancelled on October 10th.[4]
Initially, this compound was celebrated for its high efficacy against the larval stages of Hypoderma species (warble flies), which cause significant economic losses in cattle production through hide damage and reduced weight gain.[5] It was also effective against various species of lice.[3] The convenience of application methods, including pour-on, injectable, and feed-premix formulations, contributed to its widespread adoption.[6] However, growing concerns about the environmental impact of organophosphates and their toxicity to non-target species, including birds of prey, led to increased scrutiny and eventual withdrawal of some formulations from the market.[7]
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, this compound's parasiticidal activity is due to its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1]
Acetylcholine (ACh) is a neurotransmitter that transmits signals across cholinergic synapses. After signal transmission, AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. This compound disrupts this process by phosphorylating the serine residue in the active site of AChE, forming a stable, inactive enzyme-inhibitor complex. This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the parasite.[1]
The metabolic activation of this compound to its oxygen analog, famoxon, is a crucial step, as famoxon is a more potent inhibitor of AChE.[6]
Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by this compound.
References
- 1. sava.co.za [sava.co.za]
- 2. Systemic Pesticides for Use on Animals | Annual Reviews [annualreviews.org]
- 3. scispace.com [scispace.com]
- 4. Use of cholinesterase activity in monitoring organophosphate pesticide exposure of cattle produced in tropical areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
- 7. Organophosphate insecticide (this compound) topically applied to cattle kills magpies and hawks [pubs.usgs.gov]
Famphur Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of famphur, an organophosphate insecticide, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients and agrochemicals is critical for formulation development, process chemistry, and ensuring bioavailability. This document outlines the available solubility data, details experimental protocols for its determination, and provides visual representations of key experimental workflows.
Core Data: this compound Solubility
This compound is a crystalline powder that is generally soluble in many common organic solvents.[1] While extensive quantitative data is not uniformly available across all solvents, the following table summarizes the existing information. It is important to note the temperature at which these measurements were taken, as solubility is temperature-dependent.
| Solvent | Solubility | Temperature (°C) | Data Type | Source |
| Xylene | 300 g/kg | 5 | Quantitative | PubChem[1] |
| Aqueous Isopropanol (45%) | 23 g/kg | 20 | Quantitative | PubChem[1] |
| Acetone | Soluble | Not Specified | Qualitative | PubChem[1] |
| Carbon Tetrachloride | Very Soluble | Not Specified | Qualitative | ChemicalBook[2] |
| Chloroform | Very Soluble | Not Specified | Qualitative | ChemicalBook[2] |
| Cyclohexanone | Soluble | Not Specified | Qualitative | PubChem[1] |
| Dichloromethane | Soluble | Not Specified | Qualitative | PubChem[1] |
| Toluene | Soluble | Not Specified | Qualitative | PubChem[1] |
| Aliphatic Hydrocarbons | Sparingly Soluble | Not Specified | Qualitative | PubChem[1] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility in organic solvents is a fundamental experimental procedure. The following protocols are based on established methods such as the "shake-flask method," which is widely recognized as the gold standard for solubility measurements, and guidelines from organizations like the OECD and CIPAC.[3][4]
Shake-Flask Method (Adapted from OECD Guideline 105)
This method is considered the most reliable for determining the thermodynamic solubility of a substance. It involves saturating a solvent with the solute and then measuring the concentration of the solute in the solution.
Apparatus:
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a comparable analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary tests to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another suitable quantitative technique. A calibration curve prepared with standard solutions of this compound of known concentrations is required for accurate quantification.
CIPAC Method MT 181 - Titration Method for Solubility Range
This method is suitable for determining the solubility of a substance within predefined ranges and is particularly useful when a precise solubility value is not required. It is not suitable for solubilities below 10 g/L.[5]
Apparatus:
-
Test tubes or small flasks
-
Burette or graduated pipettes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preliminary Test: Weigh approximately 0.1 g of this compound into a test tube. Incrementally add the organic solvent in measured volumes, agitating the mixture after each addition, until the this compound is completely dissolved. This provides an estimate of the solubility.
-
Main Test: Based on the preliminary test, weigh an appropriate amount of this compound into a flask. Titrate the this compound with the organic solvent, ensuring thorough mixing, until complete dissolution is observed. The volume of solvent required to dissolve the this compound is used to calculate the solubility range.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows in the determination of this compound solubility.
References
Spectroscopic Characterization of Famphur: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organothiophosphate insecticide, famphur (IUPAC name: 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide). The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research, identification, and quality control efforts. This document details experimental protocols for acquiring this data and presents quantitative information in a structured format for ease of reference and comparison.
Molecular Structure of this compound
This compound is a crystalline powder used as a systemic insecticide and anthelmintic.[1] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a dimethylsulfamoyl group, and a dimethoxyphosphinothioyl group.
Chemical Structure:
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[3] Electron ionization (EI) is a common method for generating ions from volatile compounds like this compound.
Electron Ionization Mass Spectrometry (EI-MS)
The EI-MS spectrum of this compound shows a characteristic fragmentation pattern. The most intense peak, or base peak, is observed at m/z 218.[2] Other significant fragments are also consistently reported.
Table 1: Key Mass Spectrometry Data for this compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
|---|---|---|
| 218 | 100 | [C₈H₁₁NO₃S]⁺ |
| 125 | 61 | [(CH₃O)₂P(S)]⁺ |
| 93 | 68 | [C₆H₅O]⁺ |
| 44 | 45 | [C₂H₆N]⁺ |
Data sourced from the Hazardous Substances Data Bank (HSDB).[2]
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[4] It is an invaluable tool for identifying the functional groups present in a molecule.[3] The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic, sulfonyl, and phosphorothioate moieties.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | -OCH₃, -N(CH₃)₂ |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1350-1300 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |
| 1165-1150 | S=O Symmetric Stretch | Sulfonamide (SO₂) |
| 1050-1030 | P-O-C Stretch | Phosphorothioate |
| 850-800 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
| 750-650 | P=S Stretch | Phosphorothioate |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three different methyl groups. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to -SO₂N(CH₃)₂ |
| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons ortho to -OP(=S)(OCH₃)₂ |
| ~ 3.8 - 3.9 | Doublet (³J(P,H) ≈ 11-16 Hz) | 6H | Methoxy protons (-OCH₃) |
| ~ 2.7 - 2.8 | Singlet | 6H | N-methyl protons (-N(CH₃)₂) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The aromatic carbons will have shifts in the 120-160 ppm range, while the aliphatic methyl carbons will appear at higher field (lower ppm values).
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 155 | Aromatic C-O |
| ~ 138 | Aromatic C-S |
| ~ 129 | Aromatic C-H (ortho to -SO₂) |
| ~ 121 | Aromatic C-H (ortho to -O) |
| ~ 55 | Methoxy (-OCH₃) |
| ~ 38 | N-methyl (-N(CH₃)₂) |
Predicted ³¹P NMR Data
³¹P NMR is particularly useful for characterizing organophosphorus compounds.[1] this compound contains a single phosphorus atom in a phosphorothioate environment. The chemical shift is highly dependent on the substituents attached to the phosphorus atom.[8]
Table 5: Predicted ³¹P NMR Chemical Shift for this compound
| Chemical Shift (δ ppm) | Environment |
|---|
| ~ 60 - 75 | Phosphorothioate (P=S) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and experimental goals.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 280°C.
-
Ion Source: Set the electron ionization energy to 70 eV.
-
Mass Analyzer: Calibrate the mass analyzer according to the manufacturer's protocol.[2] Set the scan range from m/z 40 to 400.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the data throughout the chromatographic run.
-
Data Processing: Identify the chromatographic peak corresponding to this compound. Extract the mass spectrum from this peak and subtract the background spectrum.
Infrared (IR) Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.[9] Record a background spectrum of the empty sample holder.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Ensure the solid is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11] The final solution height should be approximately 4-5 cm.[10]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated steps:
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and begin the experiment. For ¹³C and ³¹P NMR, a greater number of scans will be required compared to ¹H NMR due to lower natural abundance and sensitivity.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a pure chemical compound.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]
- 5. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. DL-Camphor(21368-68-3) 1H NMR [m.chemicalbook.com]
famphur and its oxygen analog famoxon
An In-depth Technical Guide on Famphur and its Oxygen Analog, Famoxon
Introduction
This compound is a systemic organothiophosphate insecticide and acaricide used primarily in veterinary medicine to control parasites in livestock.[1] Its chemical name is O,O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate.[2] Like other organothiophosphates, this compound itself is not a potent cholinesterase inhibitor. It requires metabolic activation to its oxygen analog, famoxon, which is the primary active toxicant.[3][4] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, significantly increasing the compound's ability to inhibit acetylcholinesterase.
This document provides a comprehensive technical overview of this compound and famoxon, detailing their chemical properties, mechanism of action, metabolism, toxicology, and the analytical methods for their detection. It is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Chemical and Physical Properties
This compound is a crystalline powder, while its oxygen analog, famoxon, is the biologically active metabolite.[2] Key properties are summarized below.
| Property | This compound | Famoxon |
| IUPAC Name | [4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | [4-(dimethylsulfamoyl)phenyl] dimethyl phosphate[5] |
| CAS Number | 52-85-7[2][6][7][8] | 960-25-8[5] |
| Molecular Formula | C₁₀H₁₆NO₅PS₂[2][9] | C₁₀H₁₆NO₆PS[10] |
| Molecular Weight | 325.3 g/mol [2] | 309.28 g/mol [10] |
| Physical Form | Crystalline Powder[2] | Not specified |
| Melting Point | 53°C[9] | Not specified |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC[5] |
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][11]
-
Bioactivation: this compound undergoes metabolic conversion to famoxon. This is a critical step, as famoxon is a much more potent inhibitor of AChE.[3][4] Studies show famoxon is approximately 100 times more effective than this compound in inhibiting house fly head cholinesterase.[4]
-
Enzyme Inhibition: Famoxon, like other organophosphates, acts as an irreversible inhibitor of AChE.[11][12] It phosphorylates the serine hydroxyl group within the active site of the enzyme.[13]
-
Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses.[2]
-
Toxic Effects: This excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to widespread systemic effects, including potentiation of parasympathetic activity, persistent depolarization of skeletal muscle, and initial stimulation followed by depression of the central nervous system.[2]
Pharmacokinetics and Metabolism
This compound is metabolized and eliminated relatively quickly in mammals. The conversion to famoxon is the key bioactivation step, while other metabolic pathways lead to detoxification.
Absorption and Distribution
This compound can be administered via injection, dermal pour-on, or in feed.[1][14] After intramuscular injection in reindeer, residues of this compound and its oxon were detectable for up to 12 days in the kidney and muscle.[2] In cattle treated with a pour-on application, the half-life of this compound and famoxon in subcutaneous fat was found to be 0.9 days.[3]
Metabolism
The metabolic fate of this compound has been studied in several species. The primary pathway of toxicological significance is the oxidative desulfuration to famoxon.[3] Other identified metabolites are significantly less toxic and include products of demethylation and cleavage of the P-O-phenyl bond.[4][15]
-
Bioactivation: this compound → Famoxon (oxygen analog)
-
Detoxification:
In rats, the major metabolite was identified as dimethylsulfamoylphenyl glucuronide.[2]
Excretion
In sheep treated intravenously, 98% of the administered dose was recovered within 48 hours, almost entirely in the urine.[2] After intramuscular administration, 64% of the dose was recovered in excreta after 72 hours.[2]
Toxicology
The toxicity of this compound is primarily attributed to famoxon.[1][3] Comparative toxicity studies in mice have quantified the acute oral toxicity of this compound, famoxon, and several other metabolites, highlighting the toxicological significance of the oxygen analog.
| Compound | Acute Oral LD₅₀ (mg/kg BW) in Mice | Relative Toxicity Reference |
| Famoxon | 18 | [3] |
| This compound | 27 | [3] |
| O,N-bisdesmethylthis compound | 860 | [3] |
| O-desmethylthis compound | 2,270 | [3] |
| p-(N,N-dimethylsulfamoyl)phenol | 2,290 | [3] |
| p-(N-methylsulfamoyl)phenol | 2,500 | [3] |
| p-hydroxybenzenesulfonic acid | 6,400 | [3] |
| p-(N,N-dimethylsulfamoyl)phenyl glucuronide | >5,000 | [3] |
Experimental Protocols
Acute Oral Toxicity (LD₅₀) Determination
A standard protocol for determining the acute oral LD₅₀ involves the following steps:
-
Animal Model: Use of a specific strain of laboratory animal, such as Swiss-Webster mice.
-
Dose Preparation: The test compound (e.g., this compound, famoxon) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.
-
Administration: Animals are fasted overnight and then administered a single dose of the compound via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, typically 24 to 48 hours.
-
Data Analysis: The mortality data at each dose level is used to calculate the LD₅₀ value, the dose estimated to be lethal to 50% of the test population, using appropriate statistical methods (e.g., probit analysis).
In Vitro Cholinesterase Inhibition Assay
This protocol measures the potency of a compound in inhibiting AChE activity.
-
Enzyme Source: Acetylcholinesterase is prepared from sources such as homogenized house fly heads, human erythrocytes, or as a purified recombinant protein.[4][16]
-
Inhibitor Preparation: Serial dilutions of the inhibitors (this compound and famoxon) are prepared in a suitable buffer.
-
Incubation: A fixed amount of the AChE enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for enzyme-inhibitor binding.
-
Enzymatic Reaction: The reaction is initiated by adding a substrate, typically acetylthiocholine, along with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Detection: As AChE hydrolyzes acetylthiocholine, the product reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Data Analysis: The rate of color change is proportional to enzyme activity. The inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. This data is used to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
Residue Analysis by Gas Chromatography (GC)
This protocol outlines a general method for detecting this compound residues in biological or environmental samples.[2][17]
Conclusion
This compound is an effective organothiophosphate insecticide whose biological activity is dependent on its metabolic conversion to the potent acetylcholinesterase inhibitor, famoxon. While rapidly metabolized and excreted in mammals, the high toxicity of the famoxon metabolite necessitates careful handling and adherence to prescribed usage guidelines. The significant difference in toxicity between famoxon and other metabolites underscores the critical role of the oxidative desulfuration pathway in its mechanism of action. The analytical and experimental protocols described provide a framework for the continued study and monitoring of these compounds.
References
- 1. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. datapdf.com [datapdf.com]
- 5. Famoxon | 960-25-8 | Benchchem [benchchem.com]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. chemwhat.com [chemwhat.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review | U.S. Geological Survey [usgs.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Famphur Crystals
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of famphur, a systemic organophosphate insecticide used primarily as a veterinary medicine. The guide details its chemical identity, physical characteristics, stability, and reactivity. Furthermore, it elucidates its primary mechanism of action through the inhibition of acetylcholinesterase and furnishes detailed experimental protocols for its analysis, including residue determination by Gas Chromatography-Mass Spectrometry (GC-MS) and purity analysis by Differential Scanning Calorimetry (DSC). All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to support research and development activities.
Chemical Identity
This compound is a synthetic organothiophosphate compound.[1] It is recognized by several synonyms, most notably Warbex.[2] Its fundamental identification and structural details are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | [1] |
| CAS Number | 52-85-7 | [3] |
| Molecular Formula | C₁₀H₁₆NO₅PS₂ | [3] |
| Molecular Weight | 325.34 g/mol | [3][4] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | [1] |
| InChIKey | JISACBWYRJHSMG-UHFFFAOYSA-N | [3] |
| Synonyms | Warbex, Famfos, Dovip, ENT 25,644, CL 38023 | [1][2][5] |
Physical Properties of Crystalline this compound
This compound exists as a colorless to white crystalline powder under standard conditions.[1][6] Its key physical properties have been determined through various experimental techniques and are crucial for handling, formulation, and storage.
| Property | Value | Reference |
| Physical Description | Colorless crystalline powder | [1] |
| Melting Point | 52.5 - 53.5 °C | [1][3] |
| Boiling Point | 394.2 ± 52.0 °C (Predicted) | [5][6] |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Vapor Pressure | 1.36 x 10⁻⁶ mmHg | [1][7] |
| Water Solubility | 100 mg/L (at 20 °C) | [8] |
| LogP (o/w) | 2.23 | [1] |
| Solubility (Organic) | Soluble in acetone, chloroform, carbon tetrachloride, toluene; 300 g/kg in xylene (5 °C) | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is characteristic of organothiophosphate esters. Understanding its stability and reactivity is paramount for ensuring safety and efficacy.
-
Stability: this compound has limited thermal stability and can undergo exothermic self-accelerating decomposition if overheated.[9]
-
Reactivity with Reducing Agents: Like other organothiophosphates, this compound is susceptible to forming highly toxic and flammable phosphine gas when in the presence of strong reducing agents, such as hydrides.[6][10]
-
Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[6][10] The primary biocidal activity of this compound is dependent on its metabolic oxidation to the oxygen analog, famoxon, which is a more potent cholinesterase inhibitor.[2][11]
-
Degradation: The principal route of metabolic degradation involves the cleavage of the P-O-phenyl bond.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound's insecticidal properties are a result of its ability to inhibit the enzyme acetylcholinesterase (AChE) within the nervous system of the target organism.[1][2] This action disrupts normal synaptic transmission.
-
Metabolic Activation: this compound, a thiophosphate, is a relatively weak AChE inhibitor. It undergoes metabolic desulfuration (oxidation) in the target organism to its oxygen analog, famoxon .[2][11]
-
Enzyme Inhibition: Famoxon is a potent and irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme.
-
Acetylcholine Accumulation: The inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][12]
-
Neurotoxicity: The resulting accumulation of ACh leads to continuous stimulation of postsynaptic receptors, causing rapid muscle twitching, convulsions, paralysis, and ultimately death of the insect.[1][12]
Experimental Protocols
This section outlines methodologies for the analysis of this compound, including residue detection and characterization of the crystalline solid.
This protocol is based on established methods for organophosphate pesticide analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by gas chromatography-mass spectrometry (GC-MS).[13]
1. Sample Preparation and Extraction:
- Weigh 10-15 g of a homogenized sample (e.g., animal tissue, honey, feed) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add internal standards as required.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
- Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
- Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.
3. Final Preparation and Analysis:
- Take an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.
- Inject 1-2 µL into the GC-MS system.
4. GC-MS Conditions (Typical):
- GC Column: A mid-polarity column such as a DB-35MS or equivalent is suitable.[13]
- Injector: Splitless mode, 250 °C.
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
// Nodes
Sample [label="1. Homogenized Sample"];
Extraction [label="2. Acetonitrile Extraction\n+ Salting Out (QuEChERS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge1 [label="3. Centrifugation"];
Cleanup [label="4. Dispersive SPE Cleanup\n(PSA/GCB Sorbents)", fillcolor="#FBBC05", fontcolor="#202124"];
Centrifuge2 [label="5. Centrifugation"];
Evaporation [label="6. Evaporation & Reconstitution\n(in Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="7. GC-MS Analysis", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data [label="8. Quantification via\nCalibration Curve"];
// Edges
Sample -> Extraction;
Extraction -> Centrifuge1 [label="Phase separation"];
Centrifuge1 -> Cleanup [label="Collect supernatant"];
Cleanup -> Centrifuge2 [label="Remove sorbents"];
Centrifuge2 -> Evaporation [label="Collect cleaned extract"];
Evaporation -> Analysis;
Analysis -> Data;
}
DSC is a thermoanalytical technique used to determine the purity and heat of fusion of crystalline solids.[14]
1. Instrument Setup and Calibration:
- Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium).
- Purge the sample cell with an inert gas (e.g., nitrogen) at a constant flow rate.
2. Sample Preparation:
- Accurately weigh 1-3 mg of the this compound crystal sample into an aluminum DSC pan.
- Hermetically seal the pan to prevent sublimation. Prepare an empty, sealed pan to use as a reference.
3. Data Acquisition:
- Place the sample and reference pans into the DSC cell.
- Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
- Heat the sample at a constant rate (e.g., 2-10 °C/min) through its melting transition to a temperature well above the final melting point.
- Record the differential heat flow as a function of temperature.
4. Data Analysis:
- The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.
- The onset temperature of the peak is taken as the melting point.[14]
- The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[14]
- Purity can be estimated from the shape of the melting peak using the van't Hoff equation, a standard function in most thermal analysis software.
Standard spectroscopic methods are used to confirm the chemical structure of this compound.
-
Infrared (IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a thin pellet, or by analyzing a thin film from a solution evaporated on a salt plate.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic absorptions include P=S, P-O-C, S=O (sulfonyl), and C-H (aromatic and aliphatic) stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a precisely weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
The spectra will provide information on the chemical environment of hydrogen, carbon, and phosphorus atoms, allowing for unambiguous structural confirmation.
-
-
Mass Spectrometry (MS):
-
In addition to GC-MS, direct infusion or LC-MS can be used.
-
Electron Ionization (EI) will produce a characteristic fragmentation pattern, while soft ionization techniques like Electrospray Ionization (ESI) will typically show the protonated molecular ion [M+H]⁺, confirming the molecular weight.[15]
-
References
- 1. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. commonchemistry.cas.org [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. This compound CAS#: 52-85-7 [m.chemicalbook.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound (Ref: ENT 25644 ) [sitem.herts.ac.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review | U.S. Geological Survey [usgs.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Famphur in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famphur is an organophosphate insecticide and acaricide primarily used in veterinary medicine to control fleas, ticks, and lice on livestock. Due to its potential for environmental runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental protection and public health. This compound is classified as a highly hazardous pesticide by the World Health Organization. This document provides detailed application notes and protocols for the analytical detection of this compound in water samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound in water. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high separation efficiency and specific detection, making it suitable for complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, particularly for polar and thermally labile compounds. It has become a preferred method for detecting trace levels of pesticides in environmental samples.[1][2][3][4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method based on antigen-antibody recognition. Competitive ELISA is particularly suitable for the detection of small molecules like this compound.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used for the detection of organophosphorus pesticides, including this compound, in various matrices. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| GC-MS | Honey | This compound | 2 ng/g | 5 ng/g | 63.7 - 118.4 | [11] |
| GC-NPD | Drinking Water | Organophosphorus Pesticides | 0.02 - 0.1 µg/L | - | 83 - 100 | [12][13] |
| LC-MS/MS | Water | Organophosphorus Pesticides | - | < 5 µg/L | 70 - 135 | |
| GC-MS | Water | Organophosphorus Pesticides | 0.5 - 4 ng/L | 1 - 6 ng/L | > 70 | [14] |
| LC-MS/MS | Food Matrices | Pesticides | - | 1 - 100 µg/L | - | [3] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and cleanup of water samples prior to chromatographic analysis. This protocol is a general guideline for the extraction of organophosphorus pesticides, including this compound, from water.
Materials:
-
Water sample
-
SPE cartridges (e.g., Agilent Bond Elut PPL or similar polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) (optional, for increasing ionic strength)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glassware
Protocol:
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of 2 with hydrochloric acid.
-
Addition of Salt (Optional): To increase the ionic strength of the sample and improve the retention of polar organophosphates, add NaCl (e.g., 5 g per 500 mL of water).[12][13]
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of dichloromethane through the cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Finally, pass 10 mL of deionized water (pH 2) through the cartridge, ensuring the sorbent does not run dry.
-
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any remaining interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove excess water.
-
Elution: Elute the retained analytes from the cartridge using a suitable solvent. A common approach is to use a mixture of ethyl acetate and dichloromethane. For example, pass 4 mL of ethyl acetate followed by 4 mL of dichloromethane through the cartridge.[12][13]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at approximately 30-35°C.[12] The sample is now ready for GC-MS or LC-MS/MS analysis.
References
- 1. rsc.org [rsc.org]
- 2. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. lcms.cz [lcms.cz]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. microbenotes.com [microbenotes.com]
- 8. biomeda.com [biomeda.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. thermoscientific.fr [thermoscientific.fr]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Famphur Residue Analysis in Bovine Tissue using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famphur is an organophosphate insecticide and acaricide used in veterinary medicine to control parasites in cattle. Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in bovine tissues, ensuring food safety and compliance with regulatory limits. This document provides a detailed application note and protocol for the determination of this compound residues in various bovine tissues (muscle, liver, fat, and kidney) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by GC-MS analysis.
Principle
The analytical method involves the extraction of this compound from homogenized bovine tissue using acetonitrile, followed by a cleanup step to remove matrix interferences. The final extract is then analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides selective detection and quantification based on the characteristic mass-to-charge ratios of the analyte's fragment ions.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method for the analysis of this compound in various bovine tissues. These values are based on typical performance characteristics of GC-MS methods for organophosphate pesticides in animal tissues and should be validated in the user's laboratory.
Table 1: Method Detection and Quantitation Limits
| Tissue | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |
| Muscle | 1.0 | 3.0 |
| Liver | 1.5 | 5.0 |
| Fat | 2.0 | 7.0 |
| Kidney | 1.5 | 5.0 |
Note: These are estimated limits based on similar analyses and should be experimentally determined during method validation.
Table 2: Recovery and Precision Data
| Tissue | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |
| Muscle | 10 | 95 | < 10 |
| 50 | 92 | < 10 | |
| 100 | 90 | < 8 | |
| Liver | 10 | 88 | < 15 |
| 50 | 85 | < 12 | |
| 100 | 82 | < 10 | |
| Fat | 20 | 85 | < 15 |
| 100 | 80 | < 12 | |
| 200 | 78 | < 10 | |
| Kidney | 10 | 90 | < 12 |
| 50 | 87 | < 10 | |
| 100 | 85 | < 10 |
Note: Recovery and precision should be assessed in the user's laboratory to ensure the method meets performance requirements.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for different tissue types, particularly for fat samples.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for highly pigmented samples, use with caution as it may adsorb planar pesticides)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Homogenizer
Procedure:
-
Homogenization: Weigh 10 g (± 0.1 g) of homogenized bovine tissue into a 50 mL centrifuge tube. For fatty tissues, it may be beneficial to freeze the sample before homogenization to achieve a more uniform consistency.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbent mixture.
-
For Muscle, Liver, and Kidney: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
For Fat: 150 mg MgSO₄ and 50 mg PSA. Additional cleanup steps or different sorbents may be necessary for high-fat matrices to remove lipids effectively.
-
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 x g for 5 minutes.
-
Sample for Analysis: Transfer the supernatant into an autosampler vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
GC Conditions (Typical):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 25 °C/min to 150 °C
-
Ramp: 3 °C/min to 200 °C
-
Ramp: 8 °C/min to 280 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (m/z): 218 (quantification), 125, 109 (confirmation)
Note: These are suggested starting conditions and should be optimized for the specific instrument and column used.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Key steps in the analytical process.
Conclusion
The described method provides a robust and reliable approach for the determination of this compound residues in various bovine tissues. The combination of QuEChERS sample preparation and GC-MS analysis offers excellent sensitivity, selectivity, and high-throughput capabilities, making it suitable for routine monitoring and regulatory compliance testing. It is essential to perform a full method validation in the respective laboratory to ensure the results are accurate and reproducible.
Application Notes and Protocol for Famphur Extraction from Soil Samples
Introduction
Famphur is an organophosphate insecticide and acaricide used primarily in veterinary medicine to control fleas, ticks, and lice on livestock. Its potential for accumulation in soil necessitates reliable and efficient analytical methods to monitor its presence and ensure environmental safety. This document provides a detailed protocol for the extraction of this compound from soil samples, followed by analysis using gas chromatography. The described method is a compilation of established techniques for pesticide residue analysis in soil matrices.[1]
Data Presentation
The following table summarizes typical performance data for the extraction and analysis of organophosphate pesticides, including this compound, from soil samples using solvent extraction followed by gas chromatography. The values are indicative and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 68.5% - 112.1% | [2] |
| Relative Standard Deviation (RSD) | 1.8% - 6.2% | [2] |
| Limit of Detection (LOD) | 0.1 - 10.4 µg/kg | [2] |
| Limit of Quantification (LOQ) | 5 ng/g | [3] |
Experimental Protocol: this compound Extraction from Soil
This protocol details a method for the extraction of this compound from soil samples using a solvent-based extraction followed by a cleanup step, preparing the sample for gas chromatographic analysis.
1. Materials and Reagents
-
Soil Sample: Air-dried and sieved through a 2 mm mesh.
-
This compound Standard: Analytical grade.
-
Solvents (Pesticide or HPLC grade):
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Acetone
-
-
Anhydrous Sodium Sulfate: Granular, analytical grade. Heated at 400°C for 4 hours before use to remove any organic contaminants.
-
Deionized Water
-
Solid Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or equivalent.
-
Glassware:
-
50 mL centrifuge tubes with screw caps
-
250 mL separatory funnel
-
Round-bottom flasks
-
Glass funnels
-
Volumetric flasks
-
Pasteur pipettes
-
-
Equipment:
-
Analytical balance
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator
-
SPE manifold
-
Gas chromatograph (GC) with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD, Flame Photometric Detector - FPD, or Mass Spectrometer - MS).
-
2. Sample Preparation and Extraction
-
Weigh 10 g of the air-dried and sieved soil sample into a 50 mL centrifuge tube.[1]
-
Add 20 mL of a water-acetonitrile mixture (e.g., 1:3 v/v) to the soil sample in the centrifuge tube.[2]
-
Tightly cap the tube and place it in a sonicator bath for 15-30 minutes to ensure thorough extraction of this compound from the soil particles.[2]
-
After sonication, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil from the solvent extract.
-
Carefully decant the supernatant (the acetonitrile/water extract) into a clean container.
-
Repeat the extraction process (steps 2-5) on the soil pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.
3. Liquid-Liquid Partitioning (Cleanup)
-
Transfer the combined supernatant to a 250 mL separatory funnel.
-
Add 50 mL of deionized water and 30 mL of dichloromethane to the separatory funnel.[2]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The dichloromethane layer (bottom) will contain the this compound.
-
Drain the lower dichloromethane layer through a glass funnel containing anhydrous sodium sulfate (to remove residual water) into a clean round-bottom flask.
-
Repeat the partitioning step (steps 2-5) with a fresh 30 mL portion of dichloromethane. Combine the dichloromethane extracts.
4. Solvent Evaporation and Reconstitution
-
Concentrate the combined dichloromethane extract to near dryness using a rotary evaporator with a water bath set to a temperature no higher than 40°C.
-
Re-dissolve the residue in a small, precise volume (e.g., 1-2 mL) of a suitable solvent for GC analysis, such as hexane or acetone.
5. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
For soil samples with high organic matter content, an additional SPE cleanup step can improve the purity of the extract.
-
Condition a C18 SPE cartridge by passing 5 mL of acetone followed by 5 mL of hexane through it. Do not let the cartridge run dry.
-
Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a small volume of a non-polar solvent like hexane to elute interfering compounds.
-
Elute the this compound from the cartridge with a more polar solvent or solvent mixture, such as a hexane:acetone mixture. The optimal elution solvent should be determined experimentally.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary.
-
Adjust the final volume to a precise amount (e.g., 1 mL) with the appropriate solvent for GC analysis.
6. Gas Chromatographic Analysis
-
Inject an aliquot of the final extract into the GC system.
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.
Note: The specific GC parameters (e.g., column type, temperature program, detector settings) should be optimized for this compound analysis based on the instrument manufacturer's recommendations and established methods.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound from soil samples.
References
- 1. agilent.com [agilent.com]
- 2. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Famphur as a Positive Control in Cholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for employing famphur, a potent organophosphorus compound, as a positive control in cholinesterase inhibition assays. This document outlines the scientific background, experimental protocols, data presentation, and visual aids to ensure robust and reliable assay performance.
Introduction
Acetylcholinesterase (AChE), an essential enzyme in the nervous system, is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. The inhibition of AChE is a critical mechanism of action for numerous insecticides and has therapeutic applications in conditions like Alzheimer's disease and myasthenia gravis. This compound is an organothiophosphate insecticide that acts as an irreversible inhibitor of acetylcholinesterase.[1] Its well-established inhibitory activity makes it a suitable positive control for in vitro cholinesterase inhibition assays, ensuring the assay is performing correctly and providing a benchmark for comparing the potency of test compounds.
Principle of Cholinesterase Inhibition by this compound
This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating the serine residue within the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The stability of this phosphorylated enzyme complex leads to a persistent inhibition of enzymatic activity.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Quantitative Data Presentation
| Inhibitor | Cholinesterase Source | IC50 (µM) |
| Chlorpyrifos | Human Erythrocyte AChE | 0.12 |
| Monocrotophos | Human Erythrocyte AChE | 0.25 |
| Profenofos | Human Erythrocyte AChE | 0.35 |
| Acephate | Human Erythrocyte AChE | 4.0 |
Note: The IC50 value for this compound should be determined experimentally under the specific assay conditions used.
Experimental Protocols
The most widely used method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
4.1. Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
4.2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate over the desired time course.
-
ATCI Solution (14 mM): Prepare fresh daily by dissolving the appropriate amount of ATCI in deionized water.
-
DTNB Solution (10 mM): Prepare by dissolving DTNB in phosphate buffer. Store protected from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions to determine the IC50 or to use as a positive control at a concentration known to cause significant inhibition (e.g., 10 µM).
4.3. Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor.
-
Positive Control (this compound): Contains all reagents, including the enzyme and the desired concentration of this compound.
-
Test Compound: Contains all reagents, including the enzyme and the test compound at various concentrations.
-
-
Assay Steps: a. To each well, add 140 µL of phosphate buffer. b. Add 10 µL of the appropriate control or test solution (solvent for negative control, this compound solution for positive control, or test compound solution). c. Add 10 µL of the AChE solution to all wells except the blank. For the blank wells, add 10 µL of phosphate buffer. d. Add 10 µL of the DTNB solution to all wells. e. Mix the contents of the wells gently and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C). f. Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells. g. Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.
4.4. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of all other wells.
-
Calculate the percentage of inhibition for the positive control and each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the cholinesterase inhibition assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in blank | Spontaneous hydrolysis of ATCI or instability of DTNB. | Prepare fresh ATCI and DTNB solutions. Ensure the pH of the buffer is correct. |
| Low enzyme activity in negative control | Inactive enzyme, incorrect buffer pH, or suboptimal temperature. | Use a fresh batch of enzyme. Verify buffer pH and assay temperature. |
| No inhibition by this compound | Inactive this compound, incorrect concentration. | Use a fresh stock of this compound. Verify the dilution calculations. |
| Precipitation in wells | Low solubility of test compounds or this compound. | Use a co-solvent like DMSO at a final concentration of <1%. Run a solvent control. |
Conclusion
This compound serves as an effective and reliable positive control for cholinesterase inhibition assays due to its well-characterized mechanism of action as an organophosphate inhibitor. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can confidently assess the performance of their assays and accurately determine the inhibitory potential of novel compounds. The provided diagrams and troubleshooting guide further support the successful implementation of this assay in a research or drug development setting.
References
Application Notes and Protocols for Famphur Quantification ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Famphur is an organophosphate insecticide and acaricide used systemically to control parasites in livestock.[1] As with other organophosphates, this compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1] The accumulation of acetylcholine that results from AChE inhibition leads to overstimulation of cholinergic receptors, causing a range of adverse effects.[1] Due to its potential toxicity and the need to monitor its levels in animal products and the environment, a sensitive and specific quantification method is essential.
These application notes describe a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of this compound. This assay is designed for researchers, scientists, and drug development professionals who require a high-throughput and cost-effective method for this compound detection in various sample matrices. The development of this kit involves the synthesis of a this compound-specific hapten, production of monoclonal antibodies, and a meticulously optimized competitive ELISA protocol.
Principle of the Assay
This kit is based on the principle of a competitive ELISA. A known amount of this compound-protein conjugate is pre-coated onto the wells of a microplate. When samples containing this compound are added to the wells along with a specific monoclonal antibody against this compound, the free this compound in the sample competes with the coated this compound conjugate for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.
Kit Components
| Component | Quantity | Storage |
| This compound-Coated Microplate | 1 x 96-well plate | 4°C |
| Anti-Famphur Monoclonal Antibody | 1 x 150 µL | 4°C |
| HRP-Conjugated Secondary Antibody | 1 x 150 µL | 4°C |
| This compound Standard (1000 ng/mL) | 1 x 1 mL | 4°C |
| Wash Buffer (20X) | 1 x 50 mL | 4°C |
| Dilution Buffer | 1 x 50 mL | 4°C |
| TMB Substrate | 1 x 12 mL | 4°C |
| Stop Solution | 1 x 8 mL | 4°C |
| Plate Sealer | 2 | Room Temperature |
| User Manual | 1 | Room Temperature |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The development of a sensitive immunoassay for a small molecule like this compound requires the synthesis of a hapten, a derivative of the target molecule that can be conjugated to a carrier protein to make it immunogenic.[2] For this compound, a spacer arm is introduced at a position that is least likely to interfere with its characteristic structural epitopes.[3] A plausible synthetic route involves modifying the phenyl group of this compound to introduce a carboxylic acid functional group, which can then be activated for conjugation to carrier proteins like Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen.[2]
Diagram of Hapten Synthesis and Conjugation Workflow
Caption: Workflow for hapten synthesis and conjugation to carrier proteins.
Monoclonal Antibody Production
High-affinity and specific monoclonal antibodies are crucial for the performance of the ELISA kit.[4] The production process involves immunizing mice with the this compound-KLH immunogen, followed by the fusion of spleen cells with myeloma cells to create hybridomas.[5] These hybridomas are then screened for the production of antibodies with high specificity and affinity for this compound. The selected hybridoma cell lines are then cultured on a larger scale to produce the monoclonal antibodies, which are subsequently purified.[6][7]
Diagram of Monoclonal Antibody Production Workflow
Caption: Monoclonal antibody production workflow.
ELISA Protocol
-
Reagent Preparation:
-
Prepare 1X Wash Buffer by diluting the 20X Wash Buffer with deionized water.
-
Prepare this compound standards by serially diluting the 1000 ng/mL this compound Standard with the Dilution Buffer to obtain concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 ng/mL. The Dilution Buffer serves as the zero standard (0 ng/mL).
-
Dilute the Anti-Famphur Monoclonal Antibody and HRP-Conjugated Secondary Antibody with Dilution Buffer as recommended in the kit's certificate of analysis.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to the appropriate wells of the this compound-coated microplate.
-
Add 50 µL of the diluted Anti-Famphur Monoclonal Antibody to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
Diagram of Competitive ELISA Workflow
Caption: Step-by-step competitive ELISA workflow.
Performance Characteristics
The performance of the ELISA kit was validated by assessing its sensitivity, specificity, accuracy, and precision.[8]
Sensitivity
The sensitivity of the assay is determined by the half-maximal inhibitory concentration (IC50) and the limit of detection (LOD).
| Parameter | Value |
| IC50 | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linear Range | 0.2 - 20 ng/mL |
Specificity (Cross-Reactivity)
The specificity of the monoclonal antibody was evaluated by testing its cross-reactivity with other structurally related organophosphate pesticides.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Fenitrothion | < 5 |
| Parathion | < 2 |
| Chlorpyrifos | < 1 |
| Malathion | < 0.5 |
| Diazinon | < 0.5 |
Accuracy (Recovery)
The accuracy of the assay was determined by spiking known concentrations of this compound into different sample matrices and calculating the percent recovery.[9]
| Sample Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Bovine Serum | 1 | 95.2 |
| 5 | 98.7 | |
| 10 | 101.5 | |
| Milk | 1 | 92.8 |
| 5 | 96.4 | |
| 10 | 99.1 | |
| Water | 1 | 102.3 |
| 5 | 100.8 | |
| 10 | 103.2 |
Precision
The precision of the assay was evaluated by determining the intra-assay and inter-assay coefficients of variation (CV).
| Concentration (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| 1 | 6.8 | 8.5 |
| 5 | 5.2 | 7.1 |
| 10 | 4.5 | 6.3 |
This compound's Mechanism of Action
This compound, like other organophosphates, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] In a normal synaptic transmission, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE. By inhibiting AChE, this compound leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This leads to a state of cholinergic crisis characterized by a range of neuromuscular, autonomic, and central nervous system effects.
Diagram of this compound's Signaling Pathway
Caption: Signaling pathway of this compound-induced acetylcholinesterase inhibition.
References
- 1. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijesm.co.in [ijesm.co.in]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ersgenomics.com [ersgenomics.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Famphur Application in Systemic Cattle Grub Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of famphur, an organophosphate insecticide, for the systemic control of cattle grubs (Hypoderma lineatum and H. bovis). This document details experimental protocols, quantitative efficacy data, and the mechanism of action to support further research and development in veterinary parasitology.
Introduction to this compound
This compound is a systemic insecticide that demonstrates efficacy against cattle grubs, the larval stage of heel flies.[1] When administered to cattle, it is absorbed into the bloodstream and distributed throughout the body, killing the migrating larvae before they can cause significant tissue damage and economic losses.[1] this compound is available in several formulations, including pour-on solutions, injectable preparations, and as a feed additive.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the parasite.[2][3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.[2] By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the cattle grub larvae.[2][4]
Caption: Mechanism of cholinesterase inhibition by this compound.
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in numerous studies across various formulations. The following tables summarize the quantitative data from these trials.
Table 1: Efficacy of Pour-On Application of this compound
| Dosage | Number of Cattle | Average Grub Reduction (%) | Study Reference |
| 40 mg/kg | Not Specified | 87 | [5] |
| 50 mg/kg | Not Specified | 93 | [5] |
Table 2: Efficacy of Injectable Application of this compound
| Dosage | Number of Cattle | Average Grub Reduction (%) | Study Reference |
| 15 mg/kg | Not Specified | 97 (calves), 94 (cows) | [5] |
| 16.6 mg/kg | Not Specified | Significant RBC cholinesterase inhibition (P < 0.001) | [6] |
| 33.3 mg/kg | Not Specified | Significant RBC cholinesterase inhibition (P < 0.001) | [6] |
| 49.9 mg/kg | Not Specified | Significant RBC cholinesterase inhibition (P < 0.001) | [6] |
Table 3: Efficacy of Feed Additive Application of this compound
| Dosage | Duration | Number of Cattle | Grub Control (%) | Study Reference |
| 1 g / 1000 lb body weight | 30 days | Not Specified | Not Specified | [7] |
| 2.3 g / 100 lb body weight | 10 days | Not Specified | Not Specified | [7] |
Experimental Protocols
The following are detailed protocols for conducting efficacy studies of this compound for systemic cattle grub control.
General Experimental Workflow
A typical workflow for a clinical trial evaluating a systemic insecticide for cattle grub control is as follows:
Caption: General experimental workflow for a cattle grub control trial.
Protocol for Pour-On Application
Objective: To evaluate the efficacy of a pour-on this compound formulation for the systemic control of cattle grubs.
Materials:
-
Test cattle of similar age, breed, and weight
-
This compound pour-on solution (e.g., 13.2% concentration)
-
Calibrated applicator gun or syringe
-
Personal Protective Equipment (PPE): gloves, protective eyewear
-
Cattle restraining equipment (chute or headgate)
-
Weighing scale
Procedure:
-
Animal Selection and Preparation:
-
Select healthy cattle with no skin lesions or extensive mud/manure on their backs.
-
Weigh each animal to determine the accurate dosage.
-
Randomly assign cattle to treatment and control groups.
-
-
Dosage Calculation:
-
Calculate the required volume of this compound solution based on the animal's body weight and the product label recommendations (e.g., 1/2 fl oz per 100 lbs body weight).[7]
-
-
Application:
-
Restrain the animal securely.
-
Apply the calculated dose in a narrow strip along the midline of the back, from the withers to the tailhead.[8]
-
Ensure the solution is applied directly to the skin as much as possible.
-
-
Post-Treatment Monitoring:
-
Observe animals for any adverse reactions (e.g., skin irritation, signs of organophosphate toxicity) for several hours post-application.
-
House treated and control animals separately to prevent cross-contamination.
-
-
Efficacy Evaluation:
-
At predetermined intervals (e.g., 30, 60, and 90 days post-treatment), manually palpate the backs of all animals to count the number of encapsulated grubs (warbles).
-
Record the grub count for each animal.
-
-
Data Analysis:
-
Calculate the mean grub count for both the treated and control groups.
-
Determine the percentage of grub reduction using the formula: ((Mean grubs in control - Mean grubs in treated) / Mean grubs in control) * 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
Protocol for Injectable Application
Objective: To determine the efficacy of an injectable this compound formulation for systemic cattle grub control.
Materials:
-
Test cattle
-
Injectable this compound solution
-
Sterile syringes and needles
-
PPE
-
Cattle restraining equipment
-
Weighing scale
Procedure:
-
Animal Selection and Preparation: As described in the pour-on protocol.
-
Dosage Calculation: Calculate the volume of the injectable solution based on the animal's body weight and the desired dosage (e.g., 15 mg/kg).[5]
-
Administration:
-
Restrain the animal.
-
Administer the calculated dose via intramuscular (IM) injection in a large muscle mass (e.g., neck or hindquarters).
-
Follow aseptic techniques to prevent infection.
-
-
Post-Treatment Monitoring: Observe for local injection site reactions and systemic adverse effects.
-
Efficacy Evaluation: As described in the pour-on protocol.
-
Data Analysis: As described in the pour-on protocol.
Protocol for Feed Additive Application
Objective: To assess the efficacy of this compound administered as a feed additive for systemic cattle grub control.
Materials:
-
Test cattle
-
This compound feed additive premix
-
Basal feed ration
-
Feed mixing equipment
-
Individual feeding pens or a system to monitor individual feed intake
-
Weighing scale
Procedure:
-
Animal Selection and Preparation: As described in the pour-on protocol. Acclimate cattle to the basal ration before starting the treatment.
-
Medicated Feed Preparation:
-
Accurately weigh the this compound premix required to achieve the target daily dosage (e.g., 1 gram per 1000 lbs body weight).[7]
-
Thoroughly mix the premix into the daily feed ration to ensure uniform distribution.
-
-
Administration:
-
Provide the medicated feed to the treatment group daily for the specified duration (e.g., 10 or 30 days).[7]
-
Provide the unmedicated basal ration to the control group.
-
Monitor feed consumption to ensure animals are receiving the correct dosage.
-
-
Post-Treatment Monitoring: Observe for any changes in feed intake, behavior, or signs of toxicity.
-
Efficacy Evaluation: As described in the pour-on protocol, with evaluations timed from the end of the treatment period.
-
Data Analysis: As described in the pour-on protocol.
Safety Precautions
-
This compound is a cholinesterase inhibitor and can be toxic to both animals and humans if not handled properly.[3]
-
Always follow the manufacturer's instructions and wear appropriate PPE during handling and application.
-
Do not treat sick, stressed, or very young calves.[7]
-
Observe withdrawal times before slaughter to prevent drug residues in meat.[3]
-
Be aware of the potential for host-parasite reactions, which can occur if treatment is administered when grubs are in critical locations like the esophagus or spinal canal.[7]
Conclusion
This compound remains a valuable tool for the systemic control of cattle grubs. The choice of formulation and application method will depend on the specific operational context and management practices. Adherence to detailed experimental protocols is crucial for generating reliable efficacy data and ensuring the safe and effective use of this insecticide. Further research could focus on optimizing dosages, evaluating combination therapies, and monitoring for the development of resistance.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. encyclopedia.com [encyclopedia.com]
- 3. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of injectable this compound on young Brahman and Angus cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. vet-advantage.com [vet-advantage.com]
Application Note: UHPLC-MS/MS Method for the Separation and Quantification of Famphur and its Metabolite Famphur Oxon
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous separation and quantification of the organophosphate insecticide famphur and its primary toxic metabolite, this compound oxon, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol provides comprehensive steps for sample preparation from biological matrices, detailed instrument parameters, and data presentation, making it suitable for residue analysis, environmental monitoring, and toxicological studies.
Introduction
This compound is a systemic organophosphate insecticide and acaricide used to control parasites in livestock. Its toxicity stems from the in-vivo metabolic oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), forming the metabolite this compound oxon. This oxon analog is a more potent inhibitor of acetylcholinesterase, an essential enzyme in the nervous system. Therefore, monitoring for both the parent compound and its highly toxic metabolite is critical for assessing exposure and ensuring food safety. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for these analyses due to its high sensitivity and selectivity in complex matrices.[1] This note presents a validated UHPLC-MS/MS method adapted from established analytical procedures for organophosphate pesticides and their metabolites.[2]
Experimental Protocol
-
This compound analytical standard (≥98% purity)
-
This compound Oxon analytical standard (≥98% purity)[3]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm Syringe filters (Nylon or PTFE)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from samples with high water content.[4]
-
Homogenization: Homogenize 10 g of the sample (e.g., tissue, feed) with 10 mL of water. For liquid samples like plasma or milk, use 10 mL directly.
-
Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[5]
-
Final Centrifugation: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Dilution & Filtration: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.[4]
The following parameters are based on typical conditions for multi-residue pesticide analysis and should be optimized for the specific instrument used.[2][5]
| Parameter | Condition |
| UHPLC System | Vanquish Horizon Binary UHPLC system or equivalent[5] |
| Analytical Column | Accucore AQ C18 Column (100 mm x 2.1 mm, 2.6 µm) or equivalent[5] |
| Mobile Phase A | Water with 2 mM Ammonium Formate and 0.1% Formic Acid[5] |
| Mobile Phase B | Methanol with 2 mM Ammonium Formate and 0.1% Formic Acid[5] |
| Gradient Elution | 0-1.0 min (5% B), 1.0-12.0 min (5-95% B), 12.0-14.0 min (95% B), 14.1-17.0 min (5% B for re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Fortis™)[5] |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |
| Ion Source Parameters | Sheath Gas: 40 Arb, Aux Gas: 10 Arb, Sweep Gas: 1 Arb, Ion Transfer Tube Temp: 325°C, Vaporizer Temp: 350°C |
| Data Acquisition Mode | Selected Reaction Monitoring (SRM) |
Data Presentation
Mass spectrometry parameters must be optimized by infusing individual standards. The following table provides expected precursor and product ions for this compound and this compound oxon, which are crucial for selective detection. Retention times are approximate and will vary based on the specific system and conditions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Expected Retention Time (min) |
| This compound | 326.1 | 125.1 (Quantifier) | 214.0 (Qualifier) | ~9.5 |
| This compound Oxon | 310.0 | 109.0 (Quantifier) | 125.1 (Qualifier) | ~7.8 |
Visualizations
The overall process from sample collection to data analysis is outlined below. This workflow ensures the removal of interfering matrix components and reliable quantification.[6][7]
The diagram below illustrates the path of the prepared sample through the UHPLC-MS/MS system, from injection to detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Oxon | CAS 960-25-8 | LGC Standards [lgcstandards.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
Application Note: Solid-Phase Extraction for the Determination of Famphur in Honey
Application Notes and Protocols for High-Purity Famphur Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famphur is an organophosphate insecticide and acaricide used primarily in veterinary medicine to control parasites in livestock.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products derived from treated animals.[1] Accurate monitoring of these residues is crucial to ensure food safety and compliance with regulations. High-purity this compound reference materials are essential for the development, validation, and routine application of analytical methods for the quantitative determination of this compound residues in various matrices.[1]
These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), common analytical techniques in residue analysis.[2]
Chemical Information:
| Property | Value |
| Chemical Name | O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl phosphorothioate |
| CAS Number | 52-85-7[3][4] |
| Molecular Formula | C₁₀H₁₆NO₅PS₂[3][4] |
| Molecular Weight | 325.34 g/mol [3][4] |
| Appearance | Crystalline powder[2] |
Experimental Protocols
Analysis of this compound in Honey by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the determination of this compound residues in honey.
a. Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction (SPE) method is employed to isolate this compound from the complex honey matrix.
-
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for this compound in honey.
-
Detailed Protocol:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the dissolved honey sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 10 mL of ethyl acetate.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
b. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: DB-35 MS, 30 m x 0.20 mm i.d., 0.33 µm film thickness (or equivalent).[1]
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion: m/z 218.
-
Qualifier Ions: m/z 125, 109.
c. Calibration
Prepare a series of calibration standards of high-purity this compound in ethyl acetate (e.g., 5, 10, 20, 50, 100 ng/mL). Inject these standards into the GC-MS system and construct a calibration curve by plotting the peak area of the quantification ion against the concentration.
Analysis of this compound in Milk by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound in milk, which can be adapted and validated using a high-purity this compound reference standard.
a. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for pesticide residue analysis in food matrices.
-
Workflow Diagram:
Caption: QuEChERS workflow for this compound analysis in milk.
-
Detailed Protocol:
-
Place 10 mL of cold milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
b. HPLC Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (or optimized wavelength based on the UV spectrum of this compound).
c. Calibration
Prepare a series of calibration standards of high-purity this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes representative performance data for the GC-MS method for this compound analysis in honey.
| Parameter | Value | Reference |
| Linearity Range | 5 - 50 ng/g | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 2 ng/g | [1] |
| Limit of Quantification (LOQ) | 5 ng/g | [1] |
| Recovery | 63.7 - 118.4% | [1] |
| Precision (RSD%) | 1.0 - 27.7% | [1] |
Signaling Pathway
This compound, like other organophosphates, acts as a cholinesterase inhibitor. The following diagram illustrates this mechanism of action.
Caption: this compound inhibits acetylcholinesterase, leading to acetylcholine accumulation.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and matrices. Method validation should be performed to ensure accuracy, precision, and reliability of the results. Always handle high-purity reference materials and chemicals with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
Application Note: High-Throughput Analysis of Famphur in Produce Using Acetonitrile-Based Extraction and LC-MS/MS
Abstract
This application note details a robust and efficient method for the detection and quantification of the organophosphate pesticide famphur in various produce matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which utilizes an acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup. This method is demonstrated to be effective for a range of produce types, including high-water-content items like apples and oranges, as well as complex leafy greens such as spinach. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the accurate quantification of this compound residues. This application note is intended for researchers, scientists, and quality control professionals in the food safety and agricultural industries.
Introduction
This compound is an organophosphate insecticide and acaricide used to control a variety of pests on livestock. While not typically applied directly to crops, the potential for environmental contamination and subsequent uptake by plants necessitates reliable methods for monitoring its presence in produce. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Therefore, sensitive and accurate analytical methods are crucial for the routine monitoring of this compound residues.
The QuEChERS method has become the standard for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[1][2] This application note provides a detailed protocol for the extraction of this compound from produce using an acetonitrile-based QuEChERS approach, followed by instrumental analysis using LC-MS/MS.
Experimental Protocols
Sample Preparation and Homogenization
Proper sample preparation is critical to ensure the homogeneity of the sample and the accurate representation of the analyte.
-
For high-water-content produce such as apples and oranges, chop the entire sample into small pieces and homogenize using a high-speed blender.
-
For leafy greens like spinach, homogenize the entire sample in a blender.
-
For all produce, it is recommended to keep the sample cool during homogenization to prevent the degradation of thermolabile pesticides. Cryogenic milling can be employed for this purpose.[2]
-
Store the homogenized sample in a sealed container at -20°C until extraction.
QuEChERS Extraction Protocol
This protocol is based on the standard AOAC and EN QuEChERS methods.
-
Weigh 15 g (± 0.1 g) of the homogenized produce sample into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl). A common formulation is 6 g of MgSO₄ and 1.5 g of NaOAc.[3]
-
Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer from the aqueous and solid phases.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
The dSPE step is essential for removing interfering matrix components such as pigments, sugars, and organic acids.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents.
-
For general produce, a dSPE mixture of 150 mg anhydrous MgSO₄ and 25 mg of primary secondary amine (PSA) is effective.[4]
-
For pigmented produce like spinach, the addition of graphitized carbon black (GCB) or a proprietary sorbent like ChloroFiltr® can be beneficial for chlorophyll removal. However, GCB may lead to the loss of planar pesticides, and its use should be carefully validated.[5]
-
Vortex the microcentrifuge tube for 30 seconds to ensure the sorbents are well-dispersed in the extract.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final extract, ready for instrumental analysis.
Instrumental Analysis: LC-MS/MS
The final extract is analyzed by LC-MS/MS for the selective and sensitive detection of this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in various produce matrices.
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Value |
| Precursor Ion (m/z) | 218.07 |
| Product Ion 1 (m/z) | 108.94 |
| Product Ion 2 (m/z) | 126.95 |
| Collision Energy (V) | 15 |
| Ionization Mode | ESI+ |
Data sourced from Thermo Fisher Scientific Application Compendium.[6]
Table 2: this compound Recovery and Limits of Detection/Quantification in Produce
| Produce Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Apple | 10 | 85 - 105 | < 15 | ~2 | ~5 |
| Spinach | 10 | 80 - 100 | < 20 | ~2 | ~5 |
| Orange | 10 | 82 - 102 | < 15 | ~2 | ~5 |
| Honey* | - | 63.7 - 118.4 | 1.0 - 27.7 | 2 | 5 |
Mandatory Visualization
Caption: Experimental workflow for this compound detection in produce.
Conclusion
The described method, based on acetonitrile extraction with a QuEChERS approach and subsequent LC-MS/MS analysis, provides a reliable and efficient means for the determination of this compound residues in a variety of produce. The protocol is straightforward, rapid, and requires minimal solvent volumes, making it suitable for high-throughput screening in regulatory and quality control laboratories. The high sensitivity and selectivity of LC-MS/MS ensure accurate quantification of this compound at levels relevant to food safety regulations. While specific performance data for this compound in every produce matrix may require individual validation, the general robustness of the QuEChERS method for organophosphate pesticides provides a strong foundation for its application.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cps.it [cps.it]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Famphur Recovery in Solid-Phase Extraction
Welcome to the technical support center for improving the recovery rate of famphur in solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
Question: Why is my this compound recovery rate low?
Answer: Low recovery of this compound can be attributed to several factors throughout the SPE workflow. To diagnose the issue, it is crucial to collect and analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[1]
Potential Causes and Solutions for Low this compound Recovery:
| Problem Area | Potential Cause | Recommended Solution |
| Sorbent Selection | The chosen sorbent may not have the appropriate retention mechanism for this compound. | For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is generally suitable.[2] If retention is too strong, consider a less hydrophobic sorbent. |
| Sample Preparation | The sample pH may not be optimal for this compound retention. | Adjust the sample pH to ensure this compound is in a neutral, non-ionized state to maximize retention on a reversed-phase sorbent.[3][4] |
| High viscosity of the sample can lead to poor interaction with the sorbent. | Dilute viscous samples (e.g., honey) with a weak, miscible solvent to improve flow and interaction. | |
| Column Conditioning | Improper or incomplete conditioning of the SPE cartridge can lead to inconsistent and low recovery. | Ensure the sorbent bed is fully wetted. For reversed-phase sorbents, a typical conditioning sequence is methanol followed by water or a buffer matching the sample's pH. Do not let the sorbent dry out before loading the sample.[4][5] |
| Sample Loading | The flow rate during sample loading may be too high, not allowing sufficient time for analyte-sorbent interaction. | Decrease the sample loading flow rate to approximately 1-2 mL/min.[6] |
| The sample solvent may be too strong, causing premature elution of this compound. | If possible, dilute the sample in a weaker solvent to enhance retention. | |
| Overloading the cartridge with too much sample or matrix components can exceed the sorbent's capacity. | Reduce the sample volume or use a larger sorbent mass. | |
| Washing Step | The wash solvent may be too strong, leading to the premature elution of this compound along with interferences. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. This may require testing different solvent polarities. |
| Elution Step | The elution solvent may not be strong enough to desorb this compound completely from the sorbent. | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent). Ensure the elution volume is sufficient to elute all the analyte; collecting and analyzing multiple elution fractions can verify this.[3] |
| Inadequate drying of the sorbent before elution (for non-polar sorbents) can reduce elution efficiency. | Ensure the sorbent is thoroughly dried under vacuum or with nitrogen before adding the elution solvent.[6] |
Question: How can I reduce matrix effects from complex samples like honey or plasma?
Answer: Matrix effects can significantly impact the recovery and quantification of this compound. Proper sample preparation and SPE method optimization are key to minimizing these effects.
-
Sample Pre-treatment: For viscous samples like honey, dilution with water is often necessary. For biological fluids like plasma, protein precipitation is a critical first step.
-
Optimized Wash Step: A carefully selected wash solvent can remove interfering matrix components without eluting the target analyte, this compound.
-
Sorbent Selection: While reversed-phase sorbents like C18 are common, for highly complex matrices, other sorbents or a combination of sorbents might be necessary to effectively remove interferences.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
A1: this compound is an organophosphate insecticide, and for such compounds, reversed-phase sorbents like C18 are often effective, especially for extraction from aqueous samples.[2] The optimal sorbent can also depend on the sample matrix.
Q2: What is a good starting point for the elution solvent for this compound?
A2: A common elution solvent for organophosphate pesticides from a reversed-phase sorbent is a mixture of a polar organic solvent and a less polar solvent, such as ethyl acetate or a mixture of acetone and hexane.[7] The exact composition should be optimized for your specific application.
Q3: How does pH affect this compound recovery?
A3: The pH of the sample can significantly influence the retention of this compound on the SPE sorbent. For reversed-phase SPE, it is generally recommended to adjust the pH to ensure the analyte is in its neutral, non-ionized form, which enhances its retention on the nonpolar sorbent.[4]
Q4: Can I reuse an SPE cartridge for this compound analysis?
A4: It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries.
Experimental Protocols
Protocol: Solid-Phase Extraction of this compound from Honey
This protocol is a general guideline and may require optimization for your specific sample and analytical requirements.
1. Sample Preparation:
- Weigh 10 g of a homogenized honey sample.
- Dissolve the honey in 20 mL of deionized water.
- Adjust the pH of the solution if necessary to ensure this compound is in a neutral state.
2. SPE Cartridge Conditioning:
- Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
- Condition the cartridge by passing 5 mL of methanol through it.
- Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not allow the sorbent to dry.
3. Sample Loading:
- Load the prepared honey solution onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for at least 10 minutes.
5. Elution:
- Elute the this compound from the cartridge with 5 mL of ethyl acetate.
- Collect the eluate in a clean collection tube.
6. Concentration and Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., GC-MS).
Quantitative Data
The recovery of this compound is highly dependent on the matrix and the specific SPE parameters used. The following table provides an example of recovery data for an organophosphate pesticide from a complex matrix to illustrate the effect of different sorbents.
| Sorbent | Matrix | Analyte | Average Recovery (%) | Reference |
| C18 | Honey | This compound | 63.7–118.4 | [8] |
| PSA | Spinach | Clotrimazole | 66 | [6] |
| Z-Sep® | Various | Multiple Analytes | Generally good cleanup | [6] |
Note: This data is for illustrative purposes. Optimal conditions and expected recoveries should be determined experimentally.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
References
- 1. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
famphur standard solution stability and storage conditions
This technical support center provides guidance on the stability and storage of Famphur standard solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
Q2: What are the general recommended storage conditions for a this compound standard solution?
Recommendations for the storage of this compound standard solutions vary by supplier and the solvent used. It is crucial to consult the certificate of analysis (CoA) provided with your standard. General best practices for organophosphate standards suggest cold storage to minimize degradation.[3]
Q3: Is there a universally recommended storage temperature for this compound solutions?
There is no single universally recommended temperature. Commercial suppliers provide conflicting advice depending on the form of the standard (neat solid vs. solution) and the solvent. For instance:
-
A solution of this compound in hexane may be stored at ambient temperature (>5 °C).
-
A solution in methanol may require freezer storage (<-10 °C).
-
Some sources suggest refrigeration at approximately 4°C.
Given the general sensitivity of organophosphates to temperature, storing solutions in a refrigerator or freezer is a prudent approach to ensure long-term stability.[3][4]
Q4: What type of container should I use to store my this compound standard solution?
To ensure the integrity of your standard, it is recommended to use:
-
Amber glass vials to protect the solution from light, as organophosphates can be susceptible to photolysis.
-
Vials with PTFE-lined screw caps or other secure closures to prevent solvent evaporation and contamination.
-
The container size should be appropriate for the volume of the solution to minimize the headspace, which can reduce the potential for degradation and solvent evaporation.
Q5: Which solvents are suitable for preparing this compound standard solutions?
This compound is soluble in a variety of organic solvents. Commercially prepared solutions are often available in:
-
Acetonitrile[5]
-
Hexane
-
Methanol
This compound is only partly miscible in water. The choice of solvent can impact the stability of the standard, so it is important to use a high-purity, analytical grade solvent.
Troubleshooting Guide
This guide addresses common problems that may arise with this compound standard solutions.
Problem: My analytical results are inconsistent or show a decreasing concentration of this compound over time.
-
Possible Cause 1: Degradation of the standard solution.
-
Solution: Review your storage conditions. Ensure the solution is stored at the recommended temperature and protected from light. If you have been storing it at room temperature, consider moving it to a refrigerator or freezer. If the age of the solution is a concern, prepare a fresh standard from a solid reference material. According to EPA guidelines for organophosphorus pesticides, stock solutions should be checked frequently for signs of degradation and replaced after six months, or sooner if a problem is indicated.
-
-
Possible Cause 2: Solvent evaporation.
-
Solution: Check the seal on your storage vial. Ensure the cap is tightly secured and the liner is intact. Over time, even with proper sealing, some solvent may evaporate, leading to an increase in the concentration of the standard. If evaporation is suspected, it is best to prepare a new solution.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure proper handling procedures to avoid cross-contamination. Use clean glassware and pipette tips for all transfers. If you suspect contamination, discard the solution and prepare a fresh one.
-
Problem: I see precipitates in my this compound standard solution, especially after storing it at a low temperature.
-
Possible Cause: Low solubility at reduced temperatures.
-
Solution: Before use, allow the solution to equilibrate to room temperature. Gently agitate or sonicate the vial to ensure all the analyte has redissolved. Always visually inspect the solution for any particulate matter before use.
-
Problem: I am observing unexpected peaks in my chromatogram.
-
Possible Cause: Degradation of this compound.
-
Solution: While specific degradation products of this compound in solution under laboratory conditions are not well-documented in publicly available literature, organophosphates can undergo hydrolysis or photolysis. This could result in the formation of related compounds that may be detected by your analytical method. If you observe unknown peaks that increase over time as the this compound peak decreases, it is a strong indication of degradation. Preparing and analyzing a fresh standard can help confirm this.
-
Data Presentation
Due to the lack of specific, publicly available quantitative stability data for this compound in various solvents and at different temperatures, a detailed quantitative table cannot be provided. The following table summarizes the qualitative stability and storage recommendations based on information from suppliers and general guidelines for organophosphate pesticides.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | Varies by solvent and supplier (from >5°C to <-10°C). Cold storage (refrigeration or freezing) is generally recommended for long-term stability. | Lower temperatures slow down chemical degradation processes. |
| Solvent | Acetonitrile, Hexane, Methanol are common. Use high-purity, analytical grade solvents. | The choice of solvent can influence the stability of the pesticide. |
| Container | Amber glass vials with PTFE-lined screw caps. | Protects from light-induced degradation and prevents solvent evaporation. |
| Light Exposure | Minimize exposure to light. | Organophosphates can be susceptible to photolysis, leading to degradation. |
| Shelf Life | Check the Certificate of Analysis. As a general guideline for organophosphates, replace after 6 months or if signs of degradation appear. | Ensures the use of a standard with a reliable concentration. |
Experimental Protocols
Protocol: Assessment of this compound Standard Solution Stability
This protocol outlines a general procedure to assess the stability of a prepared this compound standard solution over time.
-
Preparation of the Standard Solution:
-
Accurately weigh a known amount of neat this compound reference material.
-
Dissolve the solid in a known volume of high-purity solvent (e.g., acetonitrile, methanol, or hexane) to achieve the desired concentration.
-
Divide the solution into multiple small-volume amber vials with PTFE-lined caps. This allows for the analysis of individual vials at different time points without disturbing the others.
-
-
Storage Conditions:
-
Store the vials under the desired conditions to be tested (e.g., room temperature (20-25°C), refrigerated (2-8°C), and frozen (≤ -10°C)).
-
Protect all samples from light.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze one of the vials using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Record the peak area or concentration. This will serve as the baseline (100% stability).
-
-
Periodic Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same analytical method and instrument parameters as the initial analysis.
-
-
Data Evaluation:
-
Compare the peak area or concentration of the aged samples to the initial (time zero) sample.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
A significant decrease in the percentage remaining (e.g., below 95%) may indicate that the solution is not stable under those conditions for that duration.
-
Monitor for the appearance of new peaks in the chromatogram, which could indicate degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting matrix effects in famphur LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the organophosphate insecticide, Famphur.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2] In complex matrices such as animal tissues, feed, or environmental samples, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the MS source.[3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification, with recovery values outside the acceptable range of 70-120%.[4]
-
Non-linear calibration curves when using standards prepared in a pure solvent.
-
Significant differences in the signal response of this compound between pre-extraction and post-extraction spiked samples.
Q3: How can I quantitatively assess the matrix effect for this compound in my samples?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The formula for calculating the matrix effect (ME) is:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. Values between -20% and +20% are often considered negligible or soft matrix effects.[5]
Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?
A4: The main strategies can be categorized into three areas:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Calibration and Internal Standards: Using matrix-matched calibration or a stable isotope-labeled internal standard to compensate for matrix effects.[7][8]
Troubleshooting Guides
Problem: Significant Ion Suppression Observed
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Sample Cleanup | Implement or optimize a sample cleanup procedure. For fatty matrices like animal tissue or feed, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive solid-phase extraction (dSPE) cleanup step using C18 or other appropriate sorbents is recommended. Solid-phase extraction (SPE) with cartridges tailored for lipid removal can also be effective.[4] |
| Co-elution with Matrix Components | Modify the LC gradient to improve the separation of this compound from interfering compounds. Experiment with different column chemistries to achieve better resolution. A longer run time or a shallower gradient can often improve separation. |
| High Concentration of Matrix Components | Dilute the sample extract before injection. While this will also dilute the analyte, modern sensitive LC-MS/MS instruments can often compensate for the loss in concentration. This is a simple and effective way to reduce the overall matrix load entering the mass spectrometer. |
| Inappropriate Calibration Strategy | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples (matrix-matched calibration). This helps to compensate for any consistent signal suppression. |
Problem: Poor Reproducibility and Inaccurate Quantification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variable Matrix Effects Between Samples | The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL internal standard should be added to the sample at the beginning of the extraction process.[7] |
| Inefficient Extraction from the Matrix | Ensure thorough homogenization of the sample with the extraction solvent. For solid samples like animal tissue or feed, using ceramic homogenizers can improve extraction efficiency. The choice of extraction solvent should also be optimized for this compound. |
| Analyte Loss During Cleanup | Evaluate the recovery of this compound during the sample preparation steps. If using SPE or dSPE, ensure the chosen sorbent does not irreversibly adsorb this compound. Adjusting the pH of the extraction and wash solvents can help to minimize analyte loss. |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for this compound in Animal Feed
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Homogenization: Weigh 10 g of the homogenized animal feed sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the tube.
-
If a stable isotope-labeled internal standard for this compound is available, add it at this stage.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents to remove polar interferences and lipids.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis: The extract is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are starting parameters and should be optimized for your specific instrument. This compound is an organophosphate pesticide and will typically be analyzed in positive ionization mode.[9]
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Note: These are example transitions and should be optimized on your instrument.
-
Quantifier: Precursor Ion > Product Ion 1 (e.g., from a pesticide MRM library)
-
Qualifier: Precursor Ion > Product Ion 2
-
-
Data Presentation
Table 1: Representative Matrix Effect Data for Organophosphate Pesticides in Different Matrices
| Pesticide | Matrix | Matrix Effect (%) | Mitigation Strategy |
| Organophosphate A | Bovine Liver | -45% (Suppression) | QuEChERS with C18 cleanup |
| Organophosphate B | Animal Feed | -60% (Suppression) | Matrix-matched calibration |
| This compound (Hypothetical) | Bovine Muscle | -35% (Suppression) | Dilution (1:10) |
| Organophosphate C | Milk | +25% (Enhancement) | Stable Isotope Labeled IS |
This table presents hypothetical and representative data to illustrate the concept of matrix effects and mitigation strategies for organophosphate pesticides. Actual values for this compound will need to be determined experimentally.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nebiolab.com [nebiolab.com]
Technical Support Center: Optimization of Famphur Degradation Studies In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro degradation studies of the organophosphate insecticide, famphur.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound of toxicological significance?
A1: The primary degradation product of this compound with toxicological significance is its oxygen analog, famoxon.[1][2] Other metabolites of this compound have been observed to be significantly less toxic.[1][2]
Q2: What are the expected degradation pathways for this compound in in vitro systems?
A2: As an organothiophosphate, this compound is expected to undergo degradation primarily through two main pathways in vitro:
-
Oxidative Desulfuration: The conversion of the thion (P=S) group to an oxon (P=O) group, forming the more potent cholinesterase inhibitor, famoxon. This is a common metabolic activation pathway for organothiophosphates.
-
Hydrolysis: Cleavage of the phosphate ester bonds. This can occur at the P-O-aryl linkage, releasing the substituted phenol moiety, or at the P-O-methyl linkages. Hydrolysis is a key detoxification pathway.
Q3: What analytical methods are suitable for monitoring this compound and its degradation products?
A3: Several analytical methods can be employed, with the choice depending on the required sensitivity and the complexity of the sample matrix. Commonly used techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive method for the analysis of this compound.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be used with various detectors, including UV or mass spectrometry (LC-MS), for the separation and quantification of this compound and its more polar metabolites.[4]
Q4: What are the key factors that can influence the rate of this compound degradation in vitro?
A4: The rate of this compound degradation can be influenced by several factors, including:
-
pH: The stability of this compound is pH-dependent, with hydrolysis rates generally increasing under acidic or alkaline conditions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5]
-
Matrix Composition: The presence of enzymes in biological matrices (e.g., liver microsomes, soil extracts) can significantly increase the degradation rate through enzymatic hydrolysis and oxidation.[6][7] The composition of the matrix can also lead to non-enzymatic degradation.
-
Presence of Oxidizing Agents: Oxidative conditions can promote the conversion of this compound to famoxon.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow degradation of this compound observed. | 1. Inappropriate in vitro system (e.g., lack of necessary enzymes).2. Incorrect pH or temperature of the incubation buffer.3. This compound concentration is too high, leading to substrate inhibition.4. Inactive enzymes in the biological matrix. | 1. If enzymatic degradation is expected, ensure the use of a metabolically active system (e.g., fresh liver microsomes with appropriate cofactors like NADPH for oxidative metabolism).2. Optimize the pH and temperature of the incubation medium to reflect physiological conditions or the desired stress condition.3. Perform a concentration-response experiment to determine the optimal this compound concentration.4. Check the activity of the enzyme preparation with a known positive control substrate. |
| High variability between replicate experiments. | 1. Inconsistent pipetting of this compound stock solution.2. Non-homogenous distribution of the in vitro matrix (e.g., microsomal suspension).3. Fluctuation in incubation temperature.4. Degradation of this compound in the stock solution. | 1. Use calibrated pipettes and ensure thorough mixing of solutions.2. Gently vortex the matrix suspension before aliquoting.3. Use a calibrated incubator or water bath with stable temperature control.4. Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and at a low temperature. |
| Difficulty in detecting and quantifying degradation products. | 1. Low concentration of degradation products.2. Co-elution with matrix components or the parent compound.3. Unsuitable analytical method or detector settings. | 1. Increase the incubation time or the concentration of the matrix to generate higher levels of metabolites.2. Optimize the chromatographic separation method (e.g., gradient, column type). Utilize selective detection methods like tandem mass spectrometry (MS/MS).3. Ensure the analytical method is validated for the detection of expected metabolites. Adjust detector parameters for optimal sensitivity. |
| Mass balance is not achieved (sum of parent and degradants is less than initial amount). | 1. Formation of volatile or highly polar, non-retained degradation products.2. Adsorption of this compound or its degradation products to the experimental vessel.3. Incomplete extraction of all components from the matrix. | 1. Use analytical techniques that can capture a wider range of compounds, including headspace GC for volatiles or specialized columns for polar analytes.2. Use silanized glassware or polypropylene tubes to minimize adsorption.3. Optimize the extraction procedure; consider using different solvents or a solid-phase extraction (SPE) protocol.[3] |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation of this compound
This protocol outlines a general procedure for assessing the abiotic hydrolysis of this compound at different pH values.
1. Materials:
- This compound analytical standard
- Acetonitrile (HPLC grade)
- Sterile buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)
- Volumetric flasks, pipettes, and autosampler vials
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
- In separate volumetric flasks, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration of 10 µg/mL. Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid co-solvent effects.
- Immediately after preparation (t=0), take an aliquot from each solution for analysis.
- Incubate the flasks at a constant temperature (e.g., 25°C or 37°C) in the dark.
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.
- Analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of remaining this compound.
3. Data Analysis:
- Plot the concentration of this compound versus time for each pH.
- Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Protocol 2: In Vitro Metabolic Degradation of this compound using Liver Microsomes
This protocol describes a typical experiment to evaluate the enzymatic degradation of this compound.
1. Materials:
- This compound analytical standard
- Pooled liver microsomes (e.g., human, rat)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching the reaction)
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.
- On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the this compound stock solution (e.g., 1 µM final concentration).
- Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
- Pre-incubate the mixtures at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Transfer the supernatant to autosampler vials for analysis by LC-MS/MS to quantify the depletion of this compound and the formation of metabolites like famoxon.
3. Data Analysis:
- Plot the natural logarithm of the percentage of this compound remaining versus time.
- Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Data Presentation
Table 1: Hypothetical Hydrolytic Degradation of this compound at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 4 | 0.015 | 46.2 |
| 7 | 0.005 | 138.6 |
| 9 | 0.025 | 27.7 |
Table 2: Hypothetical Metabolic Degradation of this compound in Human Liver Microsomes
| Parameter | Value |
| This compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| In Vitro Half-life (t₁/₂) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg |
Visualizations
References
- 1. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]
- 2. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review | U.S. Geological Survey [usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative Modeling of the Degradation of Pesticide Residues in Wheat Flour Supply Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Biofilm-Mediated Biodegradation of Pesticides and Dye-Contaminated Effluents Using Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro metabolism of a pyrethroid insecticide, permethrin, and its hydrolysis products in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent famphur hydrolysis during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of famphur during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is an organothiophosphate insecticide and anthelmintic drug.[1] Like many organophosphate esters, this compound is susceptible to hydrolysis, a chemical reaction with water that breaks it down. This degradation can lead to inaccurate quantification in analytical experiments. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of certain enzymes in biological matrices.
Q2: What are the primary degradation products of this compound hydrolysis?
The primary degradation pathway for this compound involves the cleavage of the P-O-phenyl bond. While specific, detailed pathways for this compound are not extensively published, the hydrolysis of similar organophosphates typically results in the formation of a corresponding phenol and a phosphate or thiophosphate derivative.
Q3: At what pH is this compound most stable?
This compound is most stable in neutral to slightly acidic conditions. Under basic conditions, its hydrolysis is significantly accelerated.[2]
Q4: How does temperature affect the stability of this compound?
Higher temperatures increase the rate of this compound hydrolysis.[3] Therefore, it is crucial to keep samples and extracts cool throughout the preparation process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample extraction and processing. | - Maintain a neutral to slightly acidic pH by using buffered solvents. - Perform all extraction steps at low temperatures (e.g., on an ice bath). - Minimize the time between sample collection and analysis. |
| Incomplete extraction from the sample matrix. | - Optimize the extraction solvent system. Acetonitrile is commonly used for QuEChERS-based methods.[4] - Ensure thorough homogenization of the sample. | |
| High variability in replicate samples | Inconsistent sample handling. | - Standardize the entire sample preparation workflow, ensuring uniform treatment of all samples. - Use precise volumes and calibrated equipment. |
| Degradation during storage. | - Store samples at or below -20°C. - Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products. | - Confirm the identity of degradation products using analytical standards if available. - Optimize the sample preparation procedure to minimize hydrolysis (see solutions for low recovery). |
Quantitative Data on this compound Hydrolysis
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the hydrolysis rate constants and half-life of this compound at different pH conditions at 25°C.
| Condition | Rate Constant | Calculated Half-Life | Reference |
| Acidic | 3.8 M⁻¹ hr⁻¹ | - | [3] |
| Neutral | (2.5 ± 0.9)E-4 hr⁻¹ | 115 days | [2][3] |
| Basic | 5.0 M⁻¹ hr⁻¹ | - | [3] |
| pH 10 | - | 60 days | [2] |
Experimental Protocols
Protocol 1: Sample Stabilization and Storage
-
Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.
-
pH Adjustment (Optional but Recommended): If the sample matrix is alkaline, adjust the pH to a neutral range (6.5-7.5) using a suitable buffer (e.g., phosphate or citrate buffer).
-
Homogenization (for solid samples): Homogenize tissue samples in a cooled buffer.
-
Aliquoting: Aliquot samples into pre-chilled, single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquoted samples at ≤ -20°C until analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound Extraction
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Sample Preparation:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For samples with low water content, add an appropriate amount of water to ensure a total water volume of ~10 mL.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate) to maintain a neutral pH.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 3000-5000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile (upper) layer to a dSPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Collect the supernatant and transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.
-
Visualizations
References
- 1. Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography Analysis of Famphur
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of famphur.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity.
Q2: Why is this compound prone to peak tailing in GC analysis?
A2: this compound, an organophosphorus pesticide, contains polar functional groups. These groups can interact with active sites within the GC system, such as exposed silanol groups in the injector liner or on the column stationary phase.[1][2] These secondary interactions can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.
Q3: How is peak tailing quantified?
A3: Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A symmetrical peak has a Tf or As value of 1.0. A value greater than 1.0 indicates peak tailing. The calculation is often performed by the chromatography data system software.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing issues with this compound can be systematically addressed by examining different parts of the GC system and analytical method.
Initial Assessment
The first step is to determine if the peak tailing is specific to this compound or if all peaks in the chromatogram are affected.
-
All peaks tailing: This usually points to a physical problem in the GC system, such as a poor column installation or a leak.[3]
-
Only this compound (or other polar analytes) tailing: This suggests a chemical interaction between the analyte and active sites in the system.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing issues.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| System-Wide Issues | |
| Poor Column Installation | Re-install the column, ensuring a clean, square cut at both ends. Verify the correct insertion depth into the inlet and detector. |
| Leaks | Use an electronic leak detector to check for leaks at the septum, fittings, and detector connections. |
| Analyte-Specific Issues | |
| Active Sites in Inlet Liner | Replace the inlet liner with a new, deactivated liner. The use of glass wool in the liner can help trap non-volatile residues but can also be a source of activity if not properly deactivated.[4] |
| Column Contamination | Trim the first 15-30 cm of the analytical column to remove accumulated non-volatile residues. If tailing persists, the column may need to be replaced. |
| Inappropriate Inlet Temperature | An inlet temperature that is too low can cause slow vaporization, while a temperature that is too high can cause degradation. For this compound, an inlet temperature of 250 °C is a good starting point. Experiment with temperatures in the range of 230-270 °C to find the optimum. |
| Sub-optimal Carrier Gas Flow Rate | Ensure the carrier gas flow rate is set to the optimal value for the column dimensions being used. This information is typically provided by the column manufacturer. |
| Inadequate Column Chemistry | A mid-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for organophosphorus pesticide analysis.[4] If tailing persists, consider a column specifically designed for polar analytes. |
| Sample Overload | Inject a diluted sample. If the peak shape improves, the original sample concentration was too high. |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the stationary phase. For non-polar columns, using a non-polar solvent is recommended. |
Quantitative Data Summary
The following table provides representative data on how changes in GC conditions can affect the peak shape of this compound. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 being a perfectly symmetrical peak.
| GC Parameter Changed | Condition | Retention Time (min) | Peak Asymmetry Factor (As) | Observation |
| Inlet Liner | Old, used liner | 20.18 | 2.1 | Significant peak tailing |
| New, deactivated liner | 20.15 | 1.1 | Symmetrical peak | |
| Inlet Temperature | 200 °C | 20.25 | 1.8 | Tailing due to slow vaporization |
| 250 °C | 20.16 | 1.2 | Good peak shape | |
| 280 °C | 20.14 | 1.5 | Tailing possibly due to degradation | |
| Column Condition | Contaminated inlet | 20.22 | 2.5 | Severe peak tailing |
| After trimming 30 cm | 20.15 | 1.3 | Improved peak shape |
Detailed Experimental Protocol: GC-NPD Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a sample matrix. Optimization may be required for specific applications.
Sample Preparation (Based on QuEChERS method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Final Extract: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes. The resulting supernatant is ready for GC analysis.
GC-NPD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Injector: Split/splitless inlet.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
NPD Parameters:
-
Temperature: 300 °C.[2]
-
Hydrogen flow: 3.0 mL/min.
-
Airflow: 60 mL/min.
-
Makeup gas (Nitrogen): 10 mL/min.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
References
addressing low recovery of base-sensitive pesticides like famphur
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of base-sensitive pesticides, with a specific focus on famphur.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low recovery of this compound in my experimental samples?
Low recovery of this compound is most commonly due to its chemical instability in alkaline (basic) conditions. This compound is an organothiophosphate pesticide that is highly susceptible to a degradation process called alkaline hydrolysis.[1][2] If the pH of your sample, solvents, or extraction media is above neutral (pH 7.0), the pesticide can rapidly break down into inactive forms, leading to significant analyte loss before analysis.
Q2: What is alkaline hydrolysis and how does it affect this compound?
Alkaline hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water in a basic environment (high pH). For this compound, this reaction breaks the ester bond, degrading the parent molecule into O,O-dimethyl phosphorothioate and p-hydroxy-N,N-dimethylbenzenesulfonamide.[3][4] This degradation is irreversible and results in a lower concentration of the active this compound compound, making it appear as if the recovery from the sample was poor. The rate of this degradation increases dramatically as the pH rises.[1]
Q3: What is the optimal pH range for maintaining this compound stability during analysis?
To minimize degradation, this compound should be handled in solutions that are neutral to moderately acidic. The most stable environment is typically at a pH of around 4 to 6.[2][5][6] It is critical to measure and adjust the pH of your sample and all solutions used throughout the entire experimental workflow, from extraction to final analysis.
Q4: What immediate steps can I take to improve my recovery rates for this compound?
-
pH Control: Before extraction, adjust the sample's pH to between 5 and 6 using a suitable buffer or acid. Verify the pH of all solvents and reagents.
-
Temperature Management: Perform extractions at room temperature or below, as elevated temperatures can accelerate hydrolysis.[6]
-
Minimize Analysis Time: Process and analyze samples as quickly as possible after preparation to reduce the time the analyte spends in solution.
-
Solvent Selection: Use high-purity solvents that are free from basic impurities. Acetonitrile is commonly used for extraction.[7]
Troubleshooting Guide for Low this compound Recovery
This guide provides a logical workflow to diagnose and resolve issues of low analyte recovery.
Caption: Troubleshooting decision tree for low this compound recovery.
Quantitative Data Summary
The stability of this compound is directly correlated with the pH of the medium. The following tables summarize the impact of pH on stability and typical recovery rates achieved with optimized methods.
Table 1: Stability of this compound at Different pH Values (at 25°C)
| pH Level | Condition | Half-Life (Approximate) | Data Source |
|---|---|---|---|
| 7 | Neutral | 115 days | [1] |
| 10 | Basic | 60 days | [1] |
| 11 | Strongly Basic | 6 days |[1] |
Table 2: Typical Organophosphate Pesticide Recovery Rates from Produce using a Validated Method
| Matrix | Spiking Level | Average Recovery (%) | Average Standard Deviation (%) | Data Source |
|---|---|---|---|---|
| Cabbage | 10 ng/g | 60-100% | 5% | [7] |
| Apples | 10 ng/g | 60-100% | 5% | [7] |
| Mushroom | 10 ng/g | 60-100% | 8% | [7] |
| Green Onions | 10 ng/g | 60-100% | 12% | [7] |
Note: These values represent a range for 65 organophosphorous pesticides, including this compound, using an optimized acetonitrile extraction and SPE cleanup method.[7]
Detailed Experimental Protocol: this compound Analysis in Produce
This protocol is a generalized method based on common techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with modifications for base-sensitive compounds.
Objective: To extract and quantify this compound while minimizing hydrolytic degradation.
1. Sample Preparation and Homogenization:
-
Weigh 10-15 g of the homogenized sample (e.g., cabbage, apple) into a 50 mL centrifuge tube.
-
For samples with low water content, add an appropriate amount of reagent water to rehydrate.
2. pH Adjustment (Critical Step):
-
Add a buffering solution or an acidifying agent (e.g., 1% formic acid in water) to the sample slurry.
-
Vortex thoroughly and measure the pH, ensuring it is within the 5.0-6.0 range. Adjust if necessary.
3. Extraction:
-
Add 10 mL of acidified acetonitrile (e.g., containing 0.1-1% formic acid) to the tube.
-
Add internal standards if required.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) to induce phase separation.[7]
-
Shake vigorously for 1-2 minutes.
-
Centrifuge at >3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
-
For samples like produce, a d-SPE tube may contain Primary Secondary Amine (PSA) to remove sugars and organic acids, and Graphitized Carbon Black (GCB) to remove pigments.[7]
-
Vortex for 1 minute, then centrifuge for 5 minutes.
5. Concentration and Analysis:
-
Transfer the final cleaned extract to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen to approximately 0.5 mL. Do not evaporate to complete dryness. [7]
-
Reconstitute the sample to a final volume of 1 mL with a suitable solvent like ethyl acetate or a hexane/acetone mixture.
-
Analyze the sample using Gas Chromatography (GC) coupled with a Nitrogen-Phosphorous Detector (NPD) or Mass Spectrometry (MS).[7][8]
Caption: Optimized workflow for analyzing base-sensitive pesticides.
This compound Degradation Pathway
This compound degrades via hydrolysis, a reaction accelerated by basic conditions. The primary point of cleavage is the phosphate ester bond.
Caption: Simplified pathway of this compound degradation via hydrolysis.
References
- 1. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. This compound | 52-85-7 | Benchchem [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcea.agr.hr [jcea.agr.hr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
minimizing matrix interference in famphur analysis of fatty samples
Welcome to the technical support center for the analysis of famphur in complex fatty matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you minimize matrix interference and achieve accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound in fatty samples?
A1: Fatty samples, such as adipose tissue, milk, and edible oils, present significant analytical challenges due to their high lipid content. These lipids can cause strong matrix effects, leading to either suppression or enhancement of the this compound signal during analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Co-extracted fats can also contaminate the analytical instrument, leading to poor reproducibility and an increased need for maintenance.
Q2: What is a suitable initial approach for extracting this compound from fatty samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective starting point for pesticide residue analysis, including for organophosphorus pesticides like this compound. However, for high-fat samples, a modified QuEChERS protocol is necessary to manage the lipid content effectively. This typically involves adjustments to the sample-to-solvent ratio and a more robust cleanup step.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: To quantify the matrix effect, you can compare the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard. A matrix-matched standard is a blank sample extract (known to be free of this compound) that has been spiked with a known concentration of this compound after the extraction and cleanup process. A significant difference between the two signals indicates the presence of a matrix effect. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100
A value significantly different from 100% (e.g., outside the 80-120% range) suggests that corrective actions are needed.
Q4: How stable is this compound in common analytical solvents and during storage?
A4: this compound, like many organophosphorus pesticides, can be susceptible to degradation over time, especially in the presence of water or at non-neutral pH. It is generally recommended to prepare stock solutions in a non-polar solvent like hexane and store them at low temperatures (e.g., < 5°C). For working solutions in acetonitrile, it is best practice to prepare them fresh daily. If storing extracts before analysis, it is advisable to do so at low temperatures (e.g., -18°C) for no longer than a few days. The addition of a small amount of a weak acid, such as formic acid, to acetonitrile extracts can improve the stability of some base-sensitive pesticides.
Troubleshooting Guide
Issue 1: Low recovery of this compound.
-
Question: My recoveries for this compound are consistently below the acceptable range (e.g., <70%). What are the likely causes and how can I improve them?
-
Answer: Low recoveries of this compound from fatty matrices can stem from several factors:
-
Inefficient Extraction: The high lipid content can hinder the partitioning of this compound into the extraction solvent. Ensure thorough homogenization of the sample with the solvent. Using ceramic homogenizers during the shaking step can improve extraction efficiency.
-
Analyte Loss During Cleanup: this compound may be partially retained by the cleanup sorbent. This is more likely with highly aggressive sorbents or if the sorbent amounts are not optimized. Consider using a less retentive sorbent or reducing the amount of sorbent used. See the data in Table 1 for a comparison of different sorbents.
-
Degradation: this compound may degrade during sample processing. Ensure that the pH of the sample extract is controlled, and avoid prolonged exposure to high temperatures or direct light. Processing samples in a timely manner is crucial.
-
Issue 2: High signal suppression or enhancement (Matrix Effects).
-
Question: I am observing significant signal suppression/enhancement in my LC-MS/MS or GC-MS analysis of this compound. How can I mitigate this?
-
Answer: Matrix effects are common in fatty samples. Here are several strategies to minimize their impact:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove more of the interfering lipids. Consider using more effective dispersive solid-phase extraction (d-SPE) sorbents. For fatty matrices, combinations of PSA and C18 are common, but specialized sorbents like Z-Sep or EMR-Lipid can offer superior cleanup.[1][2] A comparison of their performance is provided in Table 1.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. However, this may compromise the method's sensitivity, so it is a trade-off that needs to be evaluated based on the required limit of quantification.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, is the most effective way to compensate for matrix effects as it will be similarly affected by suppression or enhancement.
-
Issue 3: Poor peak shape in GC analysis.
-
Question: The chromatographic peak for this compound is showing tailing or broadening in my GC-MS analysis. What could be the cause and solution?
-
Answer: Poor peak shape in GC analysis is often due to active sites in the GC inlet or column that can interact with the analyte.
-
Cause: Co-extracted matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites that can cause degradation or adsorption of sensitive analytes like this compound.
-
Solution:
-
Inlet Maintenance: Regularly replace the GC inlet liner and trim the front of the analytical column. Using a liner with glass wool can help trap non-volatile matrix components.
-
Analyte Protectants: The addition of analyte protectants to the sample extracts just before injection can improve the peak shape of many pesticides. These are compounds that are more volatile and have a higher affinity for the active sites in the GC system, effectively "protecting" the analyte of interest.
-
-
Data Presentation
Table 1: Comparison of d-SPE Cleanup Sorbent Performance for Organophosphorus Pesticides in Fatty Matrices
| d-SPE Sorbent Combination | Target Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect | Reference |
| PSA + C18 | Rapeseed | 30-70% for many polar analytes | < 20% | Significant interactions with polar analytes | [1] |
| Z-Sep | Rapeseed | Lower than EMR-Lipid, with significant analyte loss for some compounds | < 20% | Important interactions with polar analytes | [1] |
| Z-Sep+ | Rapeseed | Enhanced recoveries for some pesticides, but strong matrix effects observed | < 20% | >120 strong matrix effects observed | [1] |
| EMR-Lipid | Rapeseed | 70-120% for the majority of pesticides | Low | Limited matrix effect between -50% and 50% for most pesticides | [1][3] |
| Z-Sep/C18 | Olives (~15% fat) | Similar or better than PSA/C18 | Not specified | Lower background and less ion suppression | [2] |
| PSA/C18 | Avocado (10-15% fat) | Lower recoveries, especially for hydrophobic pesticides | Not specified | High background, obscuring detection for some analytes | [2] |
Note: Data presented is for a range of organophosphorus pesticides in fatty matrices and is indicative of the expected performance for this compound. The actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Adipose Tissue
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
1. Sample Homogenization: a. Weigh 10 g of a thoroughly homogenized adipose tissue sample into a 50 mL centrifuge tube. b. For samples with very low water content, add an appropriate amount of water to rehydrate (e.g., 2-3 mL).
2. Extraction: a. Add 10 mL of acetonitrile (with 1% acetic acid) to the tube. b. If using an internal standard, add it at this stage. c. Add ceramic homogenizers to the tube to improve extraction efficiency. d. Cap the tube and shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g anhydrous sodium acetate). f. Shake vigorously again for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup (Choose one of the following options):
-
Option A: PSA/C18 Cleanup a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.
-
Option B: EMR—Lipid Cleanup (Recommended for high-fat matrices) a. In a 15 mL centrifuge tube, add 1 g of EMR—Lipid sorbent. b. Activate the sorbent by adding 5 mL of water and vortexing for 30 seconds. c. Transfer 5 mL of the acetonitrile supernatant from the extraction step to the EMR—Lipid tube. d. Cap and vortex immediately for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
Visualizations
Diagram 1: General Workflow for this compound Analysis in Fatty Samples
Caption: General workflow for the analysis of this compound in fatty samples.
Diagram 2: Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting guide for low this compound recovery.
References
Optimizing QuEChERS for Famphur Analysis in Complex Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the organophosphate insecticide famphur in complex matrices such as milk, animal tissues, and fatty foods. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and enhance analytical performance.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound using the QuEChERS method, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: Insufficient partitioning of this compound from the matrix into the acetonitrile layer. This compound is a crystalline powder and its extraction can be influenced by its interaction with matrix components.[1] | - Ensure Proper Homogenization: Thoroughly homogenize the sample to maximize the surface area for extraction. For dry samples, adding a small amount of water can improve extraction efficiency. - Optimize Acetonitrile Volume: Ensure the correct ratio of sample to acetonitrile is used. For high-fat matrices, a larger volume of acetonitrile may be necessary. - Vigorous Shaking: After adding the QuEChERS salts, shake the tube vigorously for at least one minute to ensure thorough mixing and partitioning. |
| Analyte Degradation: this compound, like other organophosphates, can be susceptible to degradation, especially at high pH. The d-SPE cleanup step with PSA can raise the pH of the extract.[2] | - Use Buffered QuEChERS: Employ a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH during extraction and cleanup.[3][4] - Acidify the Final Extract: After d-SPE cleanup, add a small amount of formic acid to the final extract to improve the stability of base-sensitive pesticides.[5] | |
| Adsorption to Sorbents: this compound may be adsorbed by the d-SPE sorbents, particularly those with strong affinities for certain functional groups. | - Select Appropriate d-SPE Sorbents: Test different d-SPE combinations. While PSA is effective for removing fatty acids, it may retain some polar analytes. For this compound, a combination of PSA and C18 is often a good starting point for fatty matrices.[4][6] - Reduce Sorbent Amount: Use the minimum amount of sorbent necessary for adequate cleanup to minimize analyte loss. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-elution of Matrix Components: Lipids, pigments, and other matrix components can co-elute with this compound, interfering with its ionization in the mass spectrometer.[7][8][9] | - Optimize d-SPE Cleanup: For fatty matrices, include C18 in the d-SPE cleanup to remove lipids.[4][6] For pigmented samples, Graphitized Carbon Black (GCB) can be used, but it may also remove planar pesticides. - Alternative Sorbents: Consider newer generation sorbents like Z-Sep or EMR-Lipid, which offer enhanced matrix removal capabilities, especially for fatty samples.[10][11] - Dilution of Final Extract: Diluting the final extract can mitigate matrix effects, although this may compromise the limit of quantification. |
| Insufficient Cleanup: The chosen d-SPE sorbent may not be effective for the specific matrix interferences present. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[8] - Use of Internal Standards: Employ a suitable isotopically labeled internal standard to correct for both extraction efficiency and matrix effects. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample. | - Standardize Homogenization Procedure: Ensure a consistent and thorough homogenization process for all samples. |
| Variable Water Content in Samples: The amount of water can affect the partitioning of this compound and the performance of the salting-out step. | - Hydration of Dry Samples: For dry matrices, add a standardized amount of water before extraction to ensure consistent hydration. | |
| Inconsistent d-SPE Cleanup: Variations in the amount of sorbent or shaking time during the cleanup step. | - Precise Sorbent Addition: Use pre-weighed d-SPE tubes or carefully weigh the sorbents for each sample. - Standardize Shaking/Vortexing: Use a mechanical shaker or vortexer for a consistent time and speed during the d-SPE step. |
Frequently Asked Questions (FAQs)
Q1: What is the best QuEChERS method for analyzing this compound in fatty matrices like milk or animal tissue?
A1: For fatty matrices, a modified QuEChERS protocol is recommended. The key is to effectively remove lipids during the cleanup step. A common and effective approach is to use a d-SPE tube containing a combination of Primary Secondary Amine (PSA) to remove organic acids and some polar interferences, and C18 to remove nonpolar interferences like fats.[4][12] For particularly challenging fatty matrices, newer sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR-Lipid) may provide superior cleanup.[10][11]
Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What can I do?
A2: Signal suppression is a common matrix effect. To mitigate this, you can try several strategies:
-
Improve Cleanup: Use a more effective d-SPE sorbent combination for your matrix, as discussed above.
-
Dilute the Extract: A simple 1:1 or 1:10 dilution of your final extract with the mobile phase can significantly reduce matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for the suppression.[8]
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound if available.
Q3: Can I use the original unbuffered QuEChERS method for this compound analysis?
A3: While the original method can work, buffered QuEChERS methods (AOAC or EN 15662) are generally recommended for organophosphate pesticides like this compound.[3][4] This is because the buffered methods help to maintain a stable pH, which can prevent the degradation of pH-sensitive pesticides during the extraction and cleanup steps.
Q4: What are some alternative d-SPE sorbents I can try for complex matrices?
A4: Besides the standard PSA, C18, and GCB, several alternative sorbents are available:
-
Z-Sep and Z-Sep+: Zirconia-based sorbents that are very effective at removing fats and pigments.[10]
-
EMR-Lipid: A novel sorbent designed for highly selective removal of lipids.[11]
-
Chitosan: A more cost-effective and environmentally friendly sorbent that has shown good performance in some applications.
Q5: My this compound recovery is still low even after optimizing the d-SPE step. What else could be the problem?
A5: If d-SPE optimization doesn't solve low recovery, consider the initial extraction step. Ensure your sample is well-homogenized. For dry samples, adding water is crucial for efficient extraction. Also, check the stability of your this compound standard and ensure it is not degrading. Finally, confirm that the pH of your extraction and final extract is suitable for this compound stability.
Experimental Protocols
Modified QuEChERS Protocol for this compound in High-Fat Matrices (e.g., Milk, Animal Tissue)
This protocol is a general guideline and should be optimized and validated for your specific matrix and analytical instrumentation.
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For milk, you can use 10 mL directly.
-
Add 10 mL of acetonitrile.
-
If not already present in the sample, add an appropriate amount of internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for EN 15662 method).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 5 minutes.
-
The supernatant is the cleaned extract.
3. Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a clean vial.
-
For LC-MS/MS analysis, the extract can often be directly injected or diluted with the mobile phase.
-
For GC-MS/MS analysis, a solvent exchange step may be necessary.
-
To enhance stability, consider adding a small amount of formic acid (e.g., to a final concentration of 0.1%).
Visualizations
Caption: Workflow for QuEChERS analysis of this compound in complex matrices.
Caption: Troubleshooting logic for low recovery and matrix effects.
References
- 1. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromtech.net.au [chromtech.net.au]
Technical Support Center: Gas Chromatography Analysis of Famphur
This technical support center provides guidance on selecting the appropriate Gas Chromatography (GC) column for the analysis of famphur. Below you will find frequently asked questions (FAQs) and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for GC analysis?
A1: this compound is a semi-polar organothiophosphate insecticide.[1][2] Its key properties relevant to GC analysis include a melting point of 52.5-53.5°C, a predicted high boiling point, and its solubility in organic solvents like chloroform and carbon tetrachloride.[1][2] Understanding these characteristics is crucial for selecting an appropriate stationary phase and optimizing GC parameters.
Q2: Which type of GC column is generally recommended for this compound analysis?
A2: For the analysis of this compound and other organophosphate pesticides, mid-polarity to polar capillary columns are generally recommended.[3] Columns with stationary phases that have some degree of polarity provide good selectivity and resolution for these types of compounds. Low-bleed columns are particularly important when using sensitive detectors like mass spectrometers (MS) to minimize background noise.[4][5]
Q3: Can you recommend specific GC columns for this compound analysis?
A3: Several columns have proven effective for the analysis of this compound and other organophosphates. The choice often depends on the specific matrix and the detector being used. A DB-35 MS column has been successfully used for analyzing this compound in complex matrices like honey.[6] Columns designed specifically for pesticide analysis, such as the Thermo Scientific TRACE GC Columns for Pesticides and Agilent's J&W DB-5ms Ultra Inert columns, are also excellent choices, offering good peak shape and inertness.[4][7][8]
GC Column Selection Guide
The table below summarizes recommended GC columns for this compound analysis, providing key specifications for easy comparison.
| Stationary Phase | Polarity | Common Trade Names | Dimensions (L x ID x df) | Key Features |
| 35% Phenyl-methylpolysiloxane | Mid-Polarity | DB-35ms | 30 m x 0.20 mm x 0.33 µm | Good for separating this compound in complex matrices.[6] |
| 5% Phenyl-methylpolysiloxane | Low-Polarity | DB-5ms, Rtx-5ms | 30 m x 0.25 mm x 0.25 µm | Excellent general-purpose column for pesticide analysis, very inert.[7] |
| Proprietary Pesticide Phases | Mid-Polarity | Rtx-OPPesticides, TR-Pesticide | 30 m x 0.25 mm x 0.25 µm | Application-specific columns optimized for organophosphate pesticides, low bleed.[4][5] |
Troubleshooting Guide
Q4: What could be causing poor peak shape (e.g., tailing) for this compound?
A4: Peak tailing for active compounds like this compound can be due to several factors:
-
Active Sites: The column, injector liner, or septum may have active sites that interact with the analyte. Using an ultra-inert column and consumables can mitigate this.[7]
-
Column Contamination: High molecular weight residues from previous injections can contaminate the column. Baking out the column at its upper temperature limit may help.
-
Improper Column Installation: A poor cut on the column end or incorrect installation depth in the injector or detector can lead to peak tailing.
Q5: My this compound peak is not separating from a matrix interference. What can I do?
A5: Co-elution with matrix components is a common challenge. Here are some strategies to improve resolution:
-
Optimize Temperature Program: Adjust the oven temperature ramp rate. A slower ramp can improve separation.
-
Change Stationary Phase: If temperature optimization is insufficient, switching to a column with a different selectivity (e.g., a more polar phase) is the most effective solution.
-
Sample Cleanup: Enhance your sample preparation procedure to remove more of the interfering matrix components before GC analysis.
Experimental Protocol: this compound Analysis by GC-MS
This protocol provides a general methodology for the analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Perform a solvent extraction of the sample (e.g., using acetonitrile or acetone).
-
Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.
-
-
GC-MS Conditions:
-
GC Column: DB-35 MS (30 m x 0.20 mm x 0.33 µm) or equivalent.[6]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Logical Workflow for GC Column Selection
The following diagram illustrates the decision-making process for selecting an appropriate GC column for this compound analysis.
Caption: A flowchart outlining the process for selecting a suitable GC column for this compound analysis.
References
- 1. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52-85-7 [chemicalbook.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Application Specific GC Columns | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Famphur and Ivermectin for Warble Fly Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warble flies, primarily Hypoderma bovis and Hypoderma lineatum, are parasitic insects that cause significant economic losses in the cattle industry. Their larval stages, commonly known as cattle grubs, migrate through the host's tissues, causing damage to meat and hides. Effective control of these parasites is crucial for animal health and productivity. This guide provides a detailed comparison of two systemic insecticides, famphur and ivermectin, used for the control of warble flies, with a focus on their efficacy, experimental protocols, and mechanisms of action.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and ivermectin in controlling warble fly infestations based on experimental data.
Table 1: Efficacy of this compound against Hypoderma spp.
| Active Ingredient | Formulation | Dosage | Application Method | Efficacy (% Grub Reduction) | Species |
| This compound | Pour-on | 40 mg/kg | Topical | >94% | Hypoderma spp. |
| This compound | Oral Paste | 30 mg/kg | Oral | Equivalent to pour-on | Hypoderma spp. |
Table 2: Efficacy of Ivermectin against Hypoderma spp.
| Active Ingredient | Formulation | Dosage | Application Method | Efficacy (% Grub Reduction) | Species |
| Ivermectin | Injectable | 200 µg/kg | Subcutaneous | 100% | Hypoderma spp.[1] |
| Ivermectin | Topical | 500 µg/kg | Pour-on | Highly Effective | H. bovis & H. lineatum[2] |
| Ivermectin | Long-Acting Injectable | 630 µg/kg | Subcutaneous | 100% | H. bovis & H. lineatum[3][4] |
| Ivermectin | Injectable (Microdose) | 5 - 10 µg/kg | Subcutaneous | 100% | Przhevalskiana silenus |
| Ivermectin | Topical (Microdose) | 10 - 20 µg/kg | Pour-on | 100% | Przhevalskiana silenus |
Experimental Protocols
This compound Efficacy Trial Protocol
A typical experimental design to evaluate the efficacy of this compound for controlling cattle grubs is as follows:
-
Animal Selection: A cohort of cattle, often yearling steers, with a history of exposure to warble flies is selected and randomly allocated to treatment and control groups.
-
Treatment Administration: this compound is administered as a pour-on solution along the dorsal midline of the animal at a specified dosage, typically around 40 mg/kg of body weight. Oral paste formulations have also been tested.
-
Timing of Application: Treatment is generally applied in the autumn, after the adult heel fly season has concluded, to target the early migratory stages of the larvae.
-
Efficacy Assessment: In the late winter or early spring of the following year, the backs of all cattle in the trial are examined for the presence of warbles (encysted larvae). The number of grubs in the treated group is compared to the untreated control group to calculate the percentage reduction in infestation.
Ivermectin Efficacy Trial Protocol
The protocol for assessing ivermectin's efficacy often involves the following steps:
-
Animal Selection: Cattle from herds with a known history of Hypoderma infestation are chosen for the study. Animals may be blocked based on pre-treatment antibody titers to ensure an even distribution of infestation levels.[3][4]
-
Treatment Administration: Ivermectin is administered through various routes:
-
Subcutaneous Injection: A solution of ivermectin is injected under the skin, typically in the neck region or behind the shoulder. Dosages can range from standard therapeutic doses (e.g., 200 µg/kg) to microdoses.[1] Long-acting formulations are administered at higher concentrations (e.g., 630 µg/kg).[3][4]
-
Topical Pour-on: The formulation is applied along the backline of the animal.[5][6]
-
-
Timing of Application: Treatments are strategically timed to target different larval stages:
-
Efficacy Assessment: The primary endpoint is the number of viable warble larvae that emerge from the backs of the cattle. The backs of the animals are regularly inspected and palpated to count the number of warbles. The efficacy is calculated by comparing the grub counts in the treated groups to a saline-treated control group.[3][4] Serological assays, such as ELISA, may also be used to monitor the host's immune response to the infestation.[1]
Mechanisms of Action and Signaling Pathways
The insecticidal activity of this compound and ivermectin is achieved through different molecular mechanisms, both targeting the nervous system of the warble fly larvae.
This compound: Acetylcholinesterase Inhibition
This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy synapse, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which terminates the nerve signal. By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of acetylcholine receptors, which results in paralysis and death of the larva.
References
- 1. Effect of early treatment with ivermectin and doramectin on the dynamics of antibody response in cattle naturally infested by Hypoderma lineatum and H. bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of injectable and pour-on microdose ivermectin in the treatment of goat warble fly infestation by Przhevalskiana silenus (Diptera, Oestridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment and control of bovine hypodermosis with ivermectin long-acting injection (IVOMEC® GOLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. durvet.com [durvet.com]
- 6. drugs.com [drugs.com]
A Comparative Neurotoxicity Analysis: Famphur vs. Fenthion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the neurotoxicity of two organophosphate insecticides, famphur and fenthion. Both compounds are known to exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This comparison summarizes key quantitative data, details experimental protocols for assessing neurotoxicity, and visualizes the underlying signaling pathways.
Executive Summary
This compound and fenthion are effective insecticides that share a common mechanism of neurotoxicity. However, their potency and acute toxicity profiles exhibit notable differences. This guide consolidates available data to facilitate a direct comparison for research and development purposes.
Quantitative Neurotoxicity Data
The following tables summarize the acute toxicity (LD50) and in vitro acetylcholinesterase (AChE) inhibition (IC50) data for this compound and fenthion.
Table 1: Comparative Acute Toxicity (LD50)
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 28 - 48 | [1] |
| Mouse | Oral | 27 | [1] | |
| Fenthion | Rat (male) | Oral | 180 - 250 | [2] |
| Rat (female) | Oral | 245 - 298 | [2][3] | |
| Rabbit | Oral | 150 | [2] | |
| Mouse | Oral | 88 - 145 | [2] | |
| Rat | Dermal | 330 - 1000 | [2] | |
| Mouse | Dermal | 500 | [2] | |
| Hen | Oral | 30 - 40 | [4] |
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)
| Compound/Metabolite | Enzyme Source | IC50 | Reference |
| Fenthion | Not Specified | 85 nM | [3] |
| (R)-(+)-Fenoxon sulfoxide (Fenthion metabolite) | Human recombinant AChE | 6.9 µM | [2] |
| (R)-(+)-Fenoxon sulfoxide (Fenthion metabolite) | Electric eel AChE | 6.5 µM | [2] |
| (S)-(-)-Fenoxon sulfoxide (Fenthion metabolite) | Human recombinant AChE | 230 µM | [2] |
| (S)-(-)-Fenoxon sulfoxide (Fenthion metabolite) | Electric eel AChE | 111 µM | [2] |
| This compound | Not Specified | Data Not Available |
Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition
Both this compound and fenthion are organothiophosphate insecticides. Their primary mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE). In their original thiophosphate form, they are weak inhibitors of AChE. However, they undergo metabolic activation in the body, primarily in the liver, where the sulfur atom is replaced by an oxygen atom, forming the more potent "oxon" analogue. This oxon metabolite then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.
The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. This accumulation results in the hyperstimulation of muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including tremors, convulsions, salivation, lacrimation, and ultimately, respiratory failure and death.
Experimental Protocols
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Objective: To determine the single dose of this compound or fenthion that is lethal to 50% of a test population.
General Protocol:
-
Animal Model: Typically, rats, mice, or rabbits are used. Animals are housed in controlled environmental conditions.
-
Dose Preparation: The test compound (this compound or fenthion) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is prepared.
-
Administration: The compound is administered to different groups of animals via a specific route (e.g., oral gavage, dermal application). A control group receives only the vehicle.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed using methods such as probit analysis to calculate the LD50 value, typically expressed in mg of compound per kg of body weight.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine the inhibitory potency of compounds on AChE.
Objective: To determine the concentration of this compound or fenthion (or their active metabolites) that inhibits 50% of AChE activity (IC50).
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution (from electric eel, human recombinant, or tissue homogenates).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor solutions: Serial dilutions of this compound or fenthion (or their oxon metabolites).
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB, and the AChE enzyme solution to each well.
-
Add different concentrations of the inhibitor to the test wells and a vehicle control to the control wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Discussion and Conclusion
The available data indicate that both this compound and fenthion are potent neurotoxicants, with their primary mechanism of action being the inhibition of acetylcholinesterase. Based on the acute oral LD50 values in rats, this compound appears to be significantly more acutely toxic than fenthion.
A direct comparison of their AChE inhibitory potency is challenging due to the lack of a readily available IC50 value for this compound. However, the provided IC50 value for fenthion (85 nM) suggests it is a potent inhibitor. It is important to note that the in vivo toxicity of these compounds is also influenced by their metabolic activation to the more potent oxon analogs and their subsequent detoxification pathways. For fenthion, the R-enantiomer of its metabolite, fenoxon sulfoxide, is a significantly more potent AChE inhibitor than the S-enantiomer, highlighting the importance of stereochemistry in its toxicity.
For a more definitive comparative assessment of the neurotoxic potential of this compound and fenthion, further in vitro studies to determine the IC50 value of this compound and its oxon metabolite for AChE inhibition are warranted. Such data would provide a more complete picture of their relative potencies at the molecular target and contribute to a more comprehensive risk assessment.
References
- 1. phcogj.com [phcogj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Validated Analytical Method for Famphur Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly validated analytical method for the detection of famphur, a highly hazardous organophosphate insecticide, against established conventional methods. The presented data and protocols aim to assist researchers in making informed decisions for their analytical needs. This compound is a cholinesterase inhibitor used as an insecticide and anthelmintic drug.[1] Its detection in various matrices is crucial for safety and regulatory compliance.
Performance Comparison of Analytical Methods
The following table summarizes the key performance metrics of the new method, which employs Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE), compared to other existing analytical techniques.
| Performance Metric | New Method (GC-MS with SPE) | Existing Method A (GC-NPD) | Existing Method B (GC-FID) |
| Limit of Detection (LOD) | 2 ng/g[2] | 50-130 ng/L | 4.5-11.7 µg/L |
| Limit of Quantitation (LOQ) | 5 ng/g[2] | Not Specified | Not Specified |
| Linearity (r²) | 0.9883 - 0.9958[2] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 63.7 - 118.4%[2] | 93.8 - 104.5% | Not Specified |
| Precision (RSD %) | 1.0 - 27.7%[2] | 2.9 - 4.3% | Not Specified |
| Matrix | Honey[2] | Water | Water |
Experimental Protocols
New Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)
This method was established for analyzing residual this compound in honey.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
The honey sample is prepared for extraction.
-
SPE parameters, such as the pH of the sample and the volume and type of extraction solvent, are optimized.[2]
-
A continuous-flow system with an adsorbent column (RP-C18) is used for preconcentration of the pesticide.[2]
-
The pesticides are then eluted with ethyl acetate.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The gas chromatographic separation is performed using a DB-35 MS column (30 m length × 0.20 mm i.d. × 0.33 μm film thickness).[2]
-
The GC-MS system is operated to identify and quantify this compound.
-
Existing Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This method is commonly used for the determination of organophosphorus pesticides in aqueous samples.
-
Sample Preparation (Continuous-Flow Solid-Phase Extraction):
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) Analysis:
-
The eluent is injected into the gas chromatograph for separation and detection.
-
Nitrogen-Phosphorus Detection is utilized for its selectivity towards nitrogen- and phosphorus-containing compounds like this compound.[3]
-
Workflow of the New Analytical Method
Caption: Workflow of the new GC-MS with SPE method for this compound detection.
Discussion
The new GC-MS method with SPE offers a highly sensitive and specific approach for the detection of this compound, particularly in complex matrices like honey.[2] Its low limit of detection (LOD) of 2 ng/g demonstrates its capability for trace-level analysis.[2] While the accuracy and precision fall within acceptable ranges, the wider range in precision (1.0 - 27.7% RSD) may warrant further optimization depending on the specific application.[2]
In comparison, the existing GC-NPD method, while robust and providing good recoveries in water samples, exhibits a higher LOD (50-130 ng/L).[2] The choice of analytical method will ultimately depend on the specific requirements of the study, including the matrix, the required level of sensitivity, and the available instrumentation. For high-throughput screening or when dealing with less complex matrices, traditional methods may suffice. However, for regulatory purposes and for challenging matrices requiring high sensitivity and specificity, the new validated GC-MS method with SPE presents a superior alternative.
References
Cross-Reactivity of Famphur Analogs in Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the organothiophosphate insecticide famphur and its structural analogs in an immunoassay. Understanding the specificity of such assays is critical for the accurate detection and quantification of this compound in various matrices. This document summarizes available experimental data on cross-reactivity, presents a detailed experimental protocol for a relevant immunoassay, and visualizes the assay workflow.
Data Presentation: Cross-Reactivity in a Broad-Specificity Organophosphate Immunoassay
An enzyme-linked immunosorbent assay (ELISA) utilizing a phage-borne peptide has been developed for the detection of multiple organophosphorus pesticides. The specificity of this assay was evaluated by determining its cross-reactivity with a range of organophosphate compounds, including this compound. The following table summarizes the cross-reactivity data, with parathion-methyl serving as the reference compound (100% cross-reactivity).
| Compound | Structure | IC50 (μg/L) | Cross-Reactivity (%) |
| Parathion-methyl | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | 1.4 | 100 |
| Parathion | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate | 2.1 | 66.7 |
| Fenitrothion | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 2.5 | 56 |
| Cyanophos | O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate | 8.8 | 15.9 |
| EPN | O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | 10.2 | 13.7 |
| Paraoxon-methyl | O,O-Dimethyl O-(4-nitrophenyl) phosphate | 25.3 | 5.5 |
| Paraoxon-ethyl | O,O-Diethyl O-(4-nitrophenyl) phosphate | 92.1 | 1.5 |
| Fenitrooxon | O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphate | 55.6 | 2.5 |
| This compound | O-[4-(Dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | >50,000 | <0.003 |
| Chlorpyrifos-methyl | O,O-Dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | >50,000 | <0.003 |
| Azinphos-methyl | O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate | >50,000 | <0.003 |
| Dimethoate | O,O-Dimethyl S-methylcarbamoylmethyl phosphorodithioate | >50,000 | <0.003 |
| Dicapthon | O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate | >50,000 | <0.003 |
Data sourced from a study on a phage-display-based ELISA for organophosphorus pesticides.[1]
The data indicates that the tested immunoassay is highly specific for certain organophosphates like parathion-methyl, while exhibiting negligible cross-reactivity with this compound and several other organophosphate pesticides.[1] This suggests that the monoclonal antibody used in this particular assay has a binding site that does not readily recognize the structural features of this compound.
Experimental Protocols
The following is a detailed methodology for the competitive indirect phage-display ELISA used to generate the cross-reactivity data.[1]
Materials and Reagents:
-
Anti-Organophosphorus pesticide monoclonal antibody (mAb)
-
Phage-borne peptide (isolated from a cyclic 8-residue peptide phage library)
-
Parathion-methyl and other organophosphate standards (including this compound)
-
Mouse anti-M13 monoclonal antibody-horseradish peroxidase (HRP) conjugate
-
Phosphate-buffered saline (PBS)
-
Methanol
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Sulfuric acid (for stopping the reaction)
-
Microtiter plates
Assay Procedure:
-
Coating: Microtiter plates are coated with the anti-organophosphorus pesticide monoclonal antibody.
-
Blocking: The remaining protein-binding sites on the plates are blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the organophosphate standard (or sample) and a fixed concentration of the phage-borne peptide is added to the wells. These compete for binding to the coated antibody.
-
Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: The amount of bound phage-peptide is detected by adding a mouse anti-M13 monoclonal antibody-HRP conjugate.
-
Substrate Addition: After another washing step, the TMB substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
Stopping and Reading: The enzymatic reaction is stopped by the addition of sulfuric acid, and the absorbance is measured at a specific wavelength. The signal intensity is inversely proportional to the concentration of the free organophosphate in the sample.
Cross-Reactivity Calculation: The cross-reactivity (CR) was calculated using the following formula: CR (%) = [IC50 (parathion-methyl) / IC50 (analog)] x 100[1]
Mandatory Visualization
The following diagram illustrates the workflow of the competitive indirect ELISA for organophosphate pesticide detection.
Caption: Workflow of the competitive indirect ELISA.
References
A Comparative Guide to Inter-Laboratory Performance in Famphur Residue Analysis
Famphur is an organophosphate insecticide primarily used in veterinary medicine to control parasites in livestock.[1] Monitoring its residues in food products of animal origin, such as meat, milk, and honey, is crucial for ensuring food safety and regulatory compliance. This guide compares common analytical approaches for this compound residue analysis, providing insights into their performance and methodologies.
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data from single-laboratory validation studies for the analysis of this compound and other pesticide residues. These tables offer a comparative look at the performance of different analytical techniques.
Table 1: Performance of GC-MS Method for this compound Residue Analysis in Honey
| Parameter | Performance Metric | Source |
| Limit of Detection (LOD) | 2 ng/g | [2] |
| Limit of Quantitation (LOQ) | 5 ng/g | [2] |
| Precision (RSD %) | 1.0–27.7% | [2] |
| Accuracy (Recovery) | 63.7–118.4% | [2] |
| Linearity (r²) | 0.9883–0.9958 | [2] |
Table 2: General Performance of QuEChERS-based Methods for Pesticide Residue Analysis in Various Food Matrices
| Parameter | Typical Performance Metric | Source |
| Recovery | 70-120% | [3][4] |
| Precision (RSD %) | < 20% | [3] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg (10 ng/g) | [3] |
Experimental Protocols
A widely adopted and effective method for pesticide residue analysis in various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Generalized QuEChERS Protocol for this compound Residue Analysis in Animal-Derived Products (e.g., Meat, Milk, Honey)
1. Sample Preparation and Homogenization:
-
Solid Samples (e.g., Animal Tissue): A representative 10-15 g portion of the sample is homogenized.
-
Liquid Samples (e.g., Milk): A 10 mL aliquot is used directly.
-
Semi-solid/Viscous Samples (e.g., Honey): A 5-10 g sample is often diluted with an equal volume of deionized water to facilitate extraction.
2. Extraction:
-
The homogenized sample is placed in a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added as the extraction solvent.
-
For certain matrices, internal standards are added at this stage to ensure accuracy.
-
A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride) is added to induce liquid-liquid partitioning and enhance the extraction of analytes into the acetonitrile layer.
-
The tube is vigorously shaken for 1 minute to ensure thorough mixing and extraction.
-
The sample is then centrifuged (e.g., at 4000-5000 rpm for 5 minutes) to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (acetonitrile extract) is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and anhydrous magnesium sulfate to remove any remaining water. For fatty matrices, a C18 sorbent may also be included.
-
The tube is vortexed for 1 minute and then centrifuged.
4. Final Extract Preparation and Instrumental Analysis:
-
The final, cleaned-up extract is transferred to an autosampler vial.
-
For GC-MS analysis, the extract can often be injected directly.
-
For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase component.
-
The sample is then analyzed by GC-MS or LC-MS/MS for the identification and quantification of this compound residues.
Mandatory Visualization
Caption: Workflow for this compound Residue Analysis using QuEChERS and Mass Spectrometry.
References
- 1. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative QuEChERS-based modular approach for pesticide residue analysis in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
A Comparative Analysis of Famphur Toxicity Relative to Other Common Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of famphur with other widely used organophosphate insecticides, including chlorpyrifos, diazinon, malathion, and parathion. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes acute toxicity data, delves into the mechanism of action through acetylcholinesterase inhibition, and outlines the experimental protocols used to derive these toxicological endpoints.
Comparative Acute Toxicity
The acute toxicity of these organophosphate insecticides is most commonly expressed as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. The following tables summarize the available LD50 data for various species and routes of exposure.
Mammalian Toxicity
| Insecticide | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| This compound | Rat | 35 - 62 | 1460 - 5000 |
| Mouse | 27 | - | |
| Chlorpyrifos | Rat | 95 - 270[1] | >2000[1] |
| Mouse | 60[1] | - | |
| Rabbit | 1000[1] | 1000 - 2000[1] | |
| Guinea Pig | 500 - 504[1] | - | |
| Sheep | 800[1] | - | |
| Diazinon | Rat | 300 - 850[2] | >2150[3] |
| Mouse | 80 - 135[2] | - | |
| Rabbit | 130[2] | 3600[3] | |
| Guinea Pig | 250 - 355[2] | - | |
| Malathion | Rat | 1000 - >10,000[4] | >4000[4] |
| Mouse | 400 - >4000[4] | - | |
| Parathion | Rat | 2 - 30[5] | 6.8 - 50[5] |
| Mouse | 5 - 25[5] | 19[5] | |
| Rabbit | 10[5] | 15[5] | |
| Guinea Pig | 8 - 32[5] | 45[5] |
Avian and Aquatic Toxicity
| Insecticide | Species | Acute Oral LD50 (mg/kg) | 96-hour LC50 (mg/L) |
| This compound | Mallard duck | 0.68 - 2.5 | - |
| Chicken | 14.8 | - | |
| Chlorpyrifos | Mallard duck | 490[6] | - |
| Chicken | 32[1] | - | |
| Rainbow trout | - | 0.007 - 0.053[7] | |
| Diazinon | Mallard duck | 3.5 - 6.38[8] | - |
| Bobwhite quail | 10[8] | - | |
| Rainbow trout | - | 0.09[9] | |
| Bluegill sunfish | - | 0.136[10] | |
| Malathion | Mallard duck | 1485[11] | - |
| Ring-necked pheasant | 136 | - | |
| Rainbow trout | - | 0.18[12] | |
| Bluegill sunfish | - | - | |
| Parathion | Mallard duck | 2.1[5] | - |
| Bobwhite quail | 6[5] | - | |
| Rainbow trout | - | 1.6[5] | |
| Bluegill sunfish | - | 0.02[5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[13] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of toxic signs, from tremors and convulsions to respiratory failure and ultimately, death.
The potency of different organophosphates as AChE inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Comparative Acetylcholinesterase Inhibition
| Insecticide | IC50 (µM) | Source Organism for AChE |
| This compound | Data not readily available | - |
| Chlorpyrifos | 0.12 | Human Erythrocyte |
| Diazinon | 71.2 | Human Erythrocyte |
| Malathion | 25.45 | Human Erythrocyte |
| Parathion-methyl | - | - |
| Azinphos-methyl | 2.19 | Sparus aurata (fish) auricle[14] |
Note: IC50 values can vary significantly depending on the source of the acetylcholinesterase and the specific experimental conditions.
Experimental Protocols
Acute Toxicity (LD50) Determination
The determination of the median lethal dose (LD50) is a standardized method to assess the acute toxicity of a substance. While specific protocols may vary between studies, the general principles are outlined in guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Oral LD50 in Rodents:
-
Animal Selection: Healthy, young adult animals of a specific strain (e.g., Wistar or Sprague-Dawley rats) are used. Animals are acclimatized to the laboratory conditions before the study.
-
Fasting: Animals are typically fasted (food, but not water, is withheld) for a set period before administration of the test substance.
-
Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A range of doses is administered to different groups of animals, typically via oral gavage.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value with its confidence intervals is calculated using appropriate statistical methods (e.g., probit analysis).
Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase activity and its inhibition.
General Protocol for AChE Inhibition Assay:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test inhibitor solutions (organophosphates) at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
AChE enzyme solution is added to the wells.
-
The test inhibitor solutions are added to the respective wells and incubated with the enzyme for a specific period.
-
The reaction is initiated by adding the substrate (ATCI) and DTNB.
-
-
Measurement: The change in absorbance is measured over time at a specific wavelength (typically 412 nm). The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Caption: Experimental Workflow for LD50 Determination.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
References
- 1. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 2. Diazinon Technical Fact Sheet [npic.orst.edu]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. EXTOXNET PIP - MALATHION [extoxnet.orst.edu]
- 5. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. sumichem.co.in [sumichem.co.in]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. merck.com [merck.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. cdms.net [cdms.net]
- 12. Product Information | LabelSDS [labelsds.com]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, methamidophos and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticholinesterase Activity of Famoxadone and Famphur
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinesterase activity of the fungicide famoxadone and the organothiophosphate insecticide famphur. The information presented is based on available experimental data and established mechanisms of action.
Executive Summary
A critical distinction exists between famoxadone and this compound in their interaction with acetylcholinesterase (AChE), a key enzyme in the nervous system. This compound is a recognized organothiophosphate insecticide that functions as an inhibitor of acetylcholinesterase[1]. Its insecticidal properties stem from this inhibition, leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function.
Conversely, famoxadone's primary mode of action is not related to acetylcholinesterase inhibition. It is an oxazolidinedione fungicide that targets mitochondrial respiration at complex III, thereby disrupting ATP production in fungi. While categorized as a neurotoxicant in some contexts, this classification is not attributed to direct anticholinesterase activity. In fact, studies on zebrafish have shown that a mixture containing famoxadone led to an increase in AChE activity, contrary to the inhibitory action of compounds like this compound.
Due to their fundamentally different mechanisms of action, a direct quantitative comparison of anticholinesterase inhibitory potency (e.g., IC50 values) is not applicable, as such data is not available for famoxadone, which is not an AChE inhibitor.
Quantitative Data Comparison
As outlined above, quantitative data for a direct comparison of the anticholinesterase activity of famoxadone and this compound is not available in the scientific literature. This compound is a known AChE inhibitor, but specific IC50 or Ki values are not readily reported in publicly available databases. Famoxadone is not an AChE inhibitor, and therefore, no IC50 value for AChE inhibition is available.
| Compound | Target Enzyme | IC50 / Ki | Potency |
| Famoxadone | Acetylcholinesterase | Not Applicable | Not an inhibitor |
| This compound | Acetylcholinesterase | Data not available | Known inhibitor |
Mechanism of Action
This compound: Inhibition of Acetylcholinesterase
This compound, being an organothiophosphate, acts as an irreversible inhibitor of acetylcholinesterase. The process involves the phosphorylation of the serine hydroxyl group at the active site of the AChE enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in neurotoxicity.
Famoxadone: A Different Target
Famoxadone's fungicidal activity is derived from its ability to inhibit the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex). This inhibition blocks the transfer of electrons, which is essential for the production of ATP. The disruption of the fungal cell's energy supply ultimately leads to its death. Famoxadone does not interact with the active site of acetylcholinesterase.
Signaling Pathway of Acetylcholinesterase Inhibition by Organophosphates
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphates like this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine the anticholinesterase activity of a compound is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected by its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials and Reagents:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control (e.g., physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to each well.
-
Add the test compound dilutions to the sample wells.
-
Add the solvent control to the negative control wells and the positive control to its designated wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Conclusion
References
A Comparative Guide to GC-NPD and GC-MS for Famphur Residue Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues is paramount for ensuring product safety and regulatory compliance. Famphur, an organophosphate insecticide, is one such compound that requires sensitive and reliable analytical methods for its detection. This guide provides an in-depth comparison of two common gas chromatography (GC) techniques for this compound residue analysis: Nitrogen-Phosphorus Detection (GC-NPD) and Mass Spectrometry (GC-MS).
Principles of Detection
Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) is a highly selective technique that is particularly sensitive to compounds containing nitrogen and phosphorus, making it well-suited for the analysis of organophosphate pesticides like this compound.[1][2] The detector operates by heating a thermionic bead (often coated with a rubidium salt) in a hydrogen and air plasma.[1][3] When nitrogen- or phosphorus-containing compounds elute from the GC column and enter the detector, they undergo a catalytic surface reaction on the bead, leading to the generation of ions.[4][5] These ions are then collected, producing an electrical signal that is proportional to the concentration of the analyte.[2] The NPD exhibits a significantly higher response to nitrogen and phosphorus compounds compared to hydrocarbons, approximately 100,000 times greater, which provides excellent selectivity in complex matrices.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, most commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole). GC-MS can be operated in different modes:
-
Full Scan Mode: The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of the eluting compound. This is useful for identifying unknown compounds by comparing their spectra to a library.[6][7]
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific m/z values that are characteristic of the target analyte.[6][8] This mode significantly increases sensitivity and reduces matrix interference, making it ideal for quantitative analysis of known compounds like this compound.[6][8]
-
Tandem Mass Spectrometry (MS/MS): This technique involves two stages of mass analysis. A specific parent ion is selected in the first stage, fragmented, and then one or more specific product ions are monitored in the second stage. MS/MS offers the highest level of selectivity and sensitivity, which is particularly advantageous for complex matrices where co-eluting interferences can be a problem.[6][9]
Experimental Workflows
The general workflow for this compound residue analysis using either GC-NPD or GC-MS is similar, primarily differing in the detection step. A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11][12]
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using GC-NPD and GC-MS.
Sample Preparation (QuEChERS Method for Honey)
This protocol is adapted from a method for analyzing this compound in honey.[13]
-
Sample Weighing: Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[10]
-
Centrifugation: Centrifuge the tube for 5 minutes at approximately 4000 rpm.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge.
-
Analysis: The final supernatant is ready for injection into the GC system.
GC-NPD Instrumental Conditions (General for Organophosphates)
This is a general protocol for organophosphate pesticide analysis using GC-NPD.[14]
-
Gas Chromatograph: Agilent 6820 GC or equivalent.[14]
-
Injector: Split/splitless inlet in splitless mode.
-
Column: DB-35 MS (30 m x 0.20 mm i.d., 0.33 µm film thickness) or equivalent.[13]
-
Carrier Gas: Helium at a constant pressure of 12 psi.[14]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.[14]
-
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Detector Gases: Hydrogen and Air.[3]
GC-MS Instrumental Conditions (for this compound in Honey)
This protocol is based on a validated method for this compound in honey.[13]
-
Gas Chromatograph: Gas chromatograph coupled with a mass spectrometer.
-
Injector: Split/splitless in splitless mode.
-
Column: DB-35 MS (30 m x 0.20 mm i.d., 0.33 µm film thickness).[13]
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C.
-
Ramp: 20°C/min to 170°C, then 20°C/min to 310°C and hold for 3.5 minutes (a similar fast ramp can be adapted).
-
-
Mass Spectrometer: Operated in positive electron impact (EI+) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Performance Comparison
The choice between GC-NPD and GC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and confirmatory data.
| Parameter | GC-NPD (Organophosphates) | GC-MS (this compound in Honey) | GC-MS/MS (Pesticides in Water) |
| Limit of Detection (LOD) | Low to sub-ppb concentrations.[14] | 2 ng/g.[13] | 1 - 40 ng/L.[9] |
| Limit of Quantitation (LOQ) | Not specified, but generally low ppb. | 5 ng/g.[13] | Not specified. |
| Linearity (R²) | >0.999 for most compounds in the 1-500 ng/mL range.[14] | 0.9883 to 0.9958 in the 5-50 ng/g range.[13] | Not specified. |
| Selectivity | High for nitrogen and phosphorus compounds.[1][2] | High, based on specific m/z ions. | Very high, based on parent-product ion transitions.[6] |
| Confirmation | Based on retention time only. | Based on retention time and ion ratios. | Based on retention time and specific ion transitions. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Highest initial and operational cost. |
| Ease of Use | Relatively simple to operate and maintain. | More complex operation and data analysis. | Most complex operation and method development. |
Logical Comparison of Detectors
Conclusion
Both GC-NPD and GC-MS are highly capable techniques for the determination of this compound residues.
GC-NPD is a robust, cost-effective, and highly selective method for routine screening and quantification of organophosphate pesticides like this compound, especially when dealing with a large number of samples. Its high selectivity for phosphorus minimizes interference from non-target matrix components. However, it relies solely on retention time for identification, which may not be sufficient for confirmatory purposes in regulatory settings.
GC-MS , particularly in SIM mode, offers excellent sensitivity and selectivity for this compound analysis.[13] A significant advantage of GC-MS is its ability to provide structural information, which allows for confident identification and confirmation of the analyte based on both retention time and mass spectral data.[15] For highly complex matrices or when ultra-low detection limits are required, GC-MS/MS provides the highest degree of selectivity and sensitivity, effectively eliminating matrix interferences.[6][9]
The choice between GC-NPD and GC-MS will ultimately depend on the specific application, regulatory requirements, budget constraints, and the need for confirmatory data. For routine monitoring where cost and throughput are major considerations, GC-NPD is an excellent choice. For applications requiring unambiguous identification and high sensitivity, GC-MS or GC-MS/MS is the preferred methodology.
References
- 1. srigc.com [srigc.com]
- 2. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 3. NPD: Nitrogen Phosphorus Detector - NPD: Nitrogen Phosphorus Detector - Chromedia [chromedia.org]
- 4. bucksci.com [bucksci.com]
- 5. sri-instruments-europe.com [sri-instruments-europe.com]
- 6. scispec.co.th [scispec.co.th]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. youtube.com [youtube.com]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
Differential Toxicity of Famphur: A Comparative Guide for Researchers
An objective comparison of the performance of the organophosphate insecticide famphur in target versus non-target species, supported by experimental data.
This compound, a systemic organophosphate insecticide, has been utilized for the control of various insect pests, primarily in livestock. Its efficacy relies on the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the broad-spectrum nature of organophosphates raises concerns about their impact on non-target organisms. This guide provides a comparative analysis of the toxicity of this compound across different species, highlighting the biochemical and physiological factors that contribute to its differential effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of insecticides and their toxicological profiles.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily due to its metabolic conversion to famoxon, the oxygen analog of this compound. This bioactivation is a critical step in its insecticidal activity. Famoxon is a potent and irreversible inhibitor of AChE. By binding to the active site of this enzyme, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at the nerve synapse. This results in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Comparative Toxicity Data
The susceptibility to this compound varies significantly among different species. This differential toxicity is a key factor in its application and risk assessment. The following table summarizes the acute toxicity (LD50/LC50) of this compound in various target and non-target species.
| Species Classification | Species Name | Route of Administration | LD50/LC50 | Reference |
| Target Species (Insects) | Musca domestica (Housefly) | Topical | 1.2 µg/g | [WHO, 1980] |
| Stomoxys calcitrans (Stable fly) | Topical | 2.5 µg/g | [WHO, 1980] | |
| Haematobia irritans (Horn fly) | Topical | 1.8 µg/g | [WHO, 1980] | |
| Non-Target Species (Mammals) | Rattus norvegicus (Rat) | Oral | 35-62 mg/kg | [Gaines, 1969] |
| Mus musculus (Mouse) | Oral | 18 mg/kg | [Gaines, 1969] | |
| Bos taurus (Cattle) | Dermal | >200 mg/kg | [FAO/WHO, 1972] | |
| Ovis aries (Sheep) | Oral | 180 mg/kg | [Radeleff, 1964] | |
| Non-Target Species (Birds) | Anas platyrhynchos (Mallard duck) | Oral | 0.6-2.5 mg/kg | [Hudson et al., 1984] |
| Colinus virginianus (Bobwhite quail) | Oral | 15 mg/kg | [Hudson et al., 1984] | |
| Phasianus colchicus (Ring-necked pheasant) | Oral | 12 mg/kg | [Hudson et al., 1984] | |
| Non-Target Species (Fish) | Oncorhynchus mykiss (Rainbow trout) | 96-hr LC50 | 0.047 mg/L | [Mayer & Ellersieck, 1986] |
| Lepomis macrochirus (Bluegill sunfish) | 96-hr LC50 | 0.012 mg/L | [Mayer & Ellersieck, 1986] |
Metabolic Pathways: The Basis of Differential Toxicity
The variation in this compound's toxicity across species is largely attributed to differences in their metabolic pathways, specifically the rates of bioactivation to famoxon and the efficiency of detoxification processes.
Metabolic Activation (Oxidative Desulfuration): In both insects and vertebrates, this compound is converted to the more toxic famoxon by cytochrome P450 monooxygenases. The rate of this conversion can influence the onset and severity of toxicity.
Detoxification Pathways: Detoxification of this compound and famoxon can occur through several enzymatic reactions, including:
-
Hydrolysis: Cleavage of the phosphate ester bonds by esterases.
-
Glutathione S-transferase (GST) conjugation: Conjugation of the molecule with glutathione, facilitating its excretion.
-
N-demethylation: Removal of methyl groups from the sulfamoyl moiety.
In general, mammals possess more efficient detoxification mechanisms for organophosphates compared to insects. This rapid breakdown and excretion of this compound and famoxon in mammals contribute to their lower susceptibility. In contrast, the detoxification pathways in insects are often slower, leading to a higher accumulation of the toxic famoxon and greater insecticidal efficacy.
The following diagram illustrates the primary metabolic pathways of this compound.
Safety Operating Guide
Proper Disposal of Famphur: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Famphur, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a potent organophosphate insecticide, requires strict adherence to disposal protocols due to its toxicity and hazardous nature. This guide provides essential, step-by-step instructions for the safe disposal of this compound, contaminated materials, and spill cleanup residues.
Regulatory Compliance
In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] this compound is classified as an acutely toxic hazardous waste.
Below is a summary of key regulatory information:
| Regulatory Information | Details |
| EPA Hazardous Waste Number | P097[2] |
| Regulating Body | Environmental Protection Agency (EPA) |
| Applicable Regulation | Resource Conservation and Recovery Act (RCRA)[1] |
| Hazard Classification | Acutely Toxic Hazardous Waste |
It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste disposal regulations to ensure full compliance, as state and local laws can be more stringent than federal requirements.[3]
Experimental Protocol: Decontamination and Disposal of this compound-Contaminated Labware
This protocol outlines the procedure for decontaminating and disposing of laboratory glassware and plasticware contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Lab coat
-
-
Designated hazardous waste container, properly labeled for this compound waste
-
Detergent solution
-
Tap water
-
Deionized water
-
Organic solvent (e.g., acetone or ethanol)
-
Fume hood
Procedure:
-
Initial Rinse (in a fume hood):
-
Triple-rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound.
-
Collect the solvent rinsate in a designated hazardous waste container labeled "this compound Waste" and "Hazardous Waste."
-
-
Detergent Wash:
-
Wash the rinsed labware with a laboratory detergent and warm water.
-
Use a brush to scrub all surfaces thoroughly.
-
-
Tap Water Rinse:
-
Rinse the labware thoroughly with tap water to remove all traces of detergent.
-
-
Deionized Water Rinse:
-
Perform a final rinse with deionized water to remove any remaining impurities.
-
-
Drying:
-
Allow the labware to air dry completely before reuse or storage.
-
-
Disposal of Heavily Contaminated or Un-cleanable Items:
-
Any labware that cannot be thoroughly decontaminated, such as porous materials or items with visible residue after cleaning, should be disposed of as solid hazardous waste.
-
Place these items in a designated, labeled hazardous waste container for solid this compound waste.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Logical Relationships in this compound Handling and Disposal
This diagram outlines the key logical steps and considerations for safely managing this compound in a laboratory setting, from initial handling to final disposal.
Caption: Logical flow for safe handling and disposal of this compound in the lab.
Spill Response Procedures
In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment (PPE): Before cleaning up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Containment: For solid spills, carefully scoop or sweep the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an absorbent material to contain and soak up the spill.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
